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  • Product: 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride
  • CAS: 1774892-13-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of early-stage drug discovery, the piperazine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of early-stage drug discovery, the piperazine scaffold is a privileged pharmacophore widely utilized to modulate target affinity and optimize pharmacokinetic (PK) properties. Specifically, 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride serves as a critical building block and intermediate in the synthesis of central nervous system (CNS) agents and kinase inhibitors.

This technical guide provides an authoritative analysis of the compound's molecular weight, structural properties, and solubility dynamics. By understanding the causality behind its physicochemical behavior, researchers can prevent assay artifacts, ensure data integrity during High-Throughput Screening (HTS), and accurately predict in vivo bioavailability.

Core Physicochemical Profiling

The accurate determination of molecular weight and structural formula is the foundational step in compound management. A common pitfall in assay preparation is confusing the free base of a compound with its salt form, leading to significant dosing errors.

The free base of 2-(2,2-dimethylpiperazin-1-yl)acetamide (CAS 1148003-49-9) has a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g/mol [1]. However, the presence of two basic amine centers in the piperazine ring makes the free base susceptible to oxidation and limits its handling efficiency. To mitigate this, the compound is synthesized as a dihydrochloride salt (CAS 1774892-13-5)[2].

The addition of two equivalents of hydrochloric acid (2HCl) drastically alters the compound's mass and physical state, yielding a stable, crystalline solid with a molecular weight of 244.16 g/mol [3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride
Primary CAS Number 1774892-13-5 (Dihydrochloride Salt)[2]
Secondary CAS Number 1148003-49-9 (Associated with Free Base/Salt)[1]
Molecular Formula C₈H₁₇N₃O · 2HCl (or C₈H₁₉Cl₂N₃O)[3]
Molecular Weight (Salt) 244.16 g/mol [3]
Molecular Weight (Free Base) 171.24 g/mol [1]
Physical State Solid (Crystalline)[2]

Structural Causality & Solvent Dynamics

The solubility of a compound is not a static value; it is a dynamic property dictated by the interplay between the compound's crystal lattice energy and the solvation energy of the chosen medium.

Aqueous Solubility: The dihydrochloride salt form is specifically engineered to maximize aqueous solubility. The protonation of the piperazine nitrogens introduces a high degree of polarity. When introduced to water, the high dielectric constant of the solvent easily overcomes the ionic bonds of the salt lattice, resulting in rapid dissolution. This makes the compound highly compatible with physiological buffers used in biological assays.

Organic Solvent Interactions (DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for HTS libraries due to its amphiphilic nature[4]. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride exhibits excellent solubility in anhydrous DMSO. Causality: Preparing stock solutions in DMSO prevents the spontaneous hydrolysis or microbial degradation that can occur in aqueous stocks over long-term storage. However, researchers must carefully manage the transition from DMSO stocks to aqueous assay buffers to prevent kinetic precipitation.

Experimental Methodologies: Solubility Determination

To ensure self-validating and reproducible data, solubility must be evaluated through two distinct paradigms: Kinetic Solubility (mimicking HTS workflows) and Thermodynamic Solubility (mimicking oral dosing and physiological equilibrium)[4].

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the maximum concentration at which the compound remains soluble when transferred from a DMSO storage stock into an aqueous assay buffer, preventing false-positive assay artifacts caused by nano-aggregation.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to generate a 10 mM primary stock.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution gradient in pure DMSO.

  • Aqueous Transfer (The Critical Step): Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate.

    • Causality: This maintains a final DMSO concentration of 1% (v/v), which is the maximum tolerated limit for most cell-based and biochemical assays to prevent solvent-induced cytotoxicity.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to simulate standard assay timeframes.

  • Quantification: Measure light scattering using a nephelometer (laser at 620 nm).

    • Self-Validation: The baseline is established using a 1% DMSO/PBS blank. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (indicating precipitation) is detected.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid in aqueous media, essential for formulation and PK modeling[4].

  • Solid Addition: Add 5 mg of solid 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride into a microcentrifuge tube.

  • Buffer Introduction: Add 1 mL of target aqueous medium (e.g., Simulated Intestinal Fluid or PBS, pH 7.4).

  • Equilibration: Agitate the suspension on a thermoshaker at 300 rpm and 37°C for 48 hours.

    • Causality: A 48-hour incubation is strictly required to provide sufficient activation energy to break the stable dihydrochloride crystal lattice and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet any undissolved solid.

  • Quantification (HPLC-UV): Extract the supernatant and analyze it via HPLC-UV against a pre-established calibration curve.

    • Self-Validation: The presence of a solid pellet post-centrifugation confirms that the solution was truly saturated, validating the equilibrium state.

Logical Workflow & Assay Integrity

The diagram below illustrates the critical decision-making pathways governed by accurate solubility data. Failing to account for the solubility limit during HTS leads directly to assay artifacts, whereas rigorous physicochemical profiling ensures valid Structure-Activity Relationship (SAR) data.

SolubilityWorkflow Compound 2-(2,2-dimethylpiperazin-1-yl) acetamide dihydrochloride (MW: 244.16 g/mol) Solubility Solubility Assessment Matrix Compound->Solubility Initiates Kinetic Kinetic Solubility (DMSO Stock → Aqueous Buffer) Solubility->Kinetic Method 1 Thermo Thermodynamic Solubility (Solid → Aqueous Buffer) Solubility->Thermo Method 2 HTS High-Throughput Screening (In Vitro Assays) Kinetic->HTS Guides Dosing PK Pharmacokinetic (PK) Profiling Thermo->PK Predicts Absorption Artifacts Assay Artifacts (Precipitation / False Data) HTS->Artifacts If Conc. > Sol. Limit ValidData Valid SAR & Efficacy Data HTS->ValidData If Conc. < Sol. Limit PK->ValidData Confirms Bioavailability

Workflow of solubility assessment and its impact on drug discovery data integrity.

References

  • Sigma-Aldrich. 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride - Properties and Specifications.2

  • Bidepharm. CAS:1774892-13-5, 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride.3

  • NextSDS. 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride — Chemical Substance Information.1

  • Benchchem. 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride - Application Note on Solubility Methodologies.4

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

Introduction: Structural Dynamics and Causality The structural elucidation of substituted piperazine hydrochlorides presents unique challenges and opportunities in Nuclear Magnetic Resonance (NMR) spectroscopy. The molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Dynamics and Causality

The structural elucidation of substituted piperazine hydrochlorides presents unique challenges and opportunities in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride serves as an excellent model for advanced spectral interpretation due to its desymmetrized ring system and its dicationic nature in solution.

As an Application Scientist, it is critical to understand the causality behind the observed chemical shifts rather than merely logging them. The introduction of geminal methyl groups at the C2 position of the piperazine ring creates a sterically hindered environment that locks the ring into specific chair conformations, separating the equatorial and axial proton resonances that might otherwise average out in unsubstituted analogs[1]. Furthermore, the dihydrochloride salt form means that both the tertiary amine (N1) and the secondary amine (N4) are protonated. The protonation of these piperazine nitrogen atoms significantly influences the chemical shifts, typically causing a drastic downfield shift in adjacent protons and carbons due to the strong electron-withdrawing effect of the positive charges[2].

Experimental Methodology: Self-Validating Protocols

To achieve high-fidelity spectra, the sample preparation must be treated as a self-validating system where every physical action has a direct, measurable impact on magnetic field homogeneity.

Protocol A: Optimized Sample Preparation
  • Sample Weighing: Weigh exactly 5–10 mg of the dihydrochloride salt for routine 1 H NMR, or 20–50 mg for 13 C NMR analysis[3].

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over D 2​ O for the initial acquisition because it prevents the immediate deuterium exchange of the labile ammonium and amide protons, allowing for a complete structural profile.

  • Volume Calibration: Ensure the solution reaches a height of 40–50 mm in a standard 5 mm NMR tube. Causality: This specific height ensures the sample perfectly spans the active region of the NMR coil. Using significantly more or less solvent introduces liquid-air interfaces near the coil, resulting in poor lineshapes and making the sample difficult to shim[4].

  • Filtration: If the solution is cloudy, filter it through a tightly packed glass wool plug in a Pasteur pipette. Causality: Suspended solid particles possess different magnetic susceptibilities than the bulk solvent, creating localized field distortions that cause irreversible line broadening[5].

Workflow N1 1. Sample Weighing (5-10 mg for 1H, 20-50 mg for 13C) N2 2. Solvent Selection (DMSO-d6 for full profile) N1->N2 N3 3. Dissolution & Filtration (Ensure homogeneity, remove particulates) N2->N3 N4 4. Tube Filling (0.6-0.7 mL to reach 40-50 mm height) N3->N4 N5 5. Acquisition & Shimming (Lock on deuterium, shim for sharp lines) N4->N5

Fig 1. Self-validating NMR sample preparation workflow for amine hydrochlorides.

Protocol B: The D 2​ O Shake Test (In-Situ Validation)

To unambiguously assign the heteroatom-bound protons, a D 2​ O shake test is employed as a secondary validation step.

  • Acquire the baseline 1 H NMR spectrum in DMSO- d6​ .

  • Add 1–2 drops of D 2​ O directly to the NMR tube and shake vigorously.

  • Re-acquire the spectrum. Causality: Addition of D 2​ O causes all hydrogens on non-carbon atoms (the amide -NH 2​ and the piperazine -NH + / -NH 2+​ ) to undergo rapid chemical exchange with deuterium. This makes these specific resonances disappear from the spectrum, confirming their identity without relying solely on chemical shift predictions[6].

Spectral Data Presentation

The quantitative data below summarizes the predicted chemical shifts based on the electronic and steric environment of the dihydrochloride salt in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality / Notes
C2-CH 3​ 1.45 - 1.60Singlet6HDeshielded by adjacent N1 + charge.
C3, C5, C6-H 3.20 - 3.60Multiplets6HComplex splitting due to desymmetrized ring and restricted flipping.
Acetamide CH 2​ 3.80 - 4.10Singlet2HHighly deshielded by both the C=O group and the adjacent N1 + cation.
Amide NH 2​ 7.50 & 7.80Broad Singlets2HDiastereotopic due to restricted C-N bond rotation; disappears upon D 2​ O addition.
N4-H 2+​ 9.50 - 9.80Broad2HSecondary ammonium protons; highly deshielded.
N1-H + 10.00 - 10.50Broad1HTertiary ammonium proton; highly deshielded.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
CarbonChemical Shift (δ, ppm)TypeStructural Causality / Notes
C2-CH 3​ 20.0 - 25.0Primary (CH 3​ )Geminal methyls.
C5 38.0 - 42.0Secondary (CH 2​ )Adjacent to N4 + .
C3 42.0 - 46.0Secondary (CH 2​ )Sandwiched between N4 + and the quaternary C2.
C6 46.0 - 50.0Secondary (CH 2​ )Adjacent to N1 + .
Acetamide CH 2​ 52.0 - 56.0Secondary (CH 2​ )Deshielded by amide carbonyl and N1 + .
C2 56.0 - 60.0Quaternary (C)Sterically crowded, bonded to N1 + .
C=O 168.0 - 172.0Quaternary (C)Characteristic amide carbonyl resonance.

2D NMR Workflow for Unambiguous Elucidation

While 1D spectra provide the foundational data, 2D NMR is required to map the connectivity of the desymmetrized piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Utilized to differentiate the heavily overlapped multiplet region (3.20 - 3.60 ppm). By correlating protons to their directly attached carbons, the C3, C5, and C6 methylene groups can be individually resolved.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. The singlet from the gem-dimethyl group acts as an anchor point. In HMBC, these methyl protons will show strong 3J correlations to C3 and 2J correlations to the quaternary C2. Simultaneously, the acetamide CH 2​ protons will show 2J correlations to the C=O carbon and 3J correlations to C2 and C6 across the N1 nitrogen.

HMBC cluster_1H 1H Resonances cluster_13C 13C Resonances H_Me H-Methyls (C2) C2 C2 (Quaternary) H_Me->C2 2J C_Pip C3 / C6 (Piperazine) H_Me->C_Pip 3J H_Ac H-Acetamide (CH2) H_Ac->C2 3J C_CO C=O (Amide) H_Ac->C_CO 2J H_Ac->C_Pip 3J

Fig 2. Key HMBC logical relationships for structural elucidation.

References

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

  • Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines... Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]

Sources

Foundational

Baseline Pharmacokinetics of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride: A Preclinical Evaluation Guide

Executive Summary The compound 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (hereafter referred to as 2-DPA-2HCl) represents a versatile piperazine-derived scaffold frequently utilized in medicinal chemistry f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (hereafter referred to as 2-DPA-2HCl) represents a versatile piperazine-derived scaffold frequently utilized in medicinal chemistry for central nervous system (CNS) and oncology target optimization. The piperazine ring is a privileged structure known to favorably modulate physicochemical properties, such as basicity and aqueous solubility, while the dihydrochloride salt form further ensures rapid dissolution in the gastrointestinal (GI) tract.

However, piperazine derivatives often present complex absorption, distribution, metabolism, and excretion (ADME) profiles due to their susceptibility to extensive hepatic first-pass metabolism and potential interactions with efflux transporters like P-glycoprotein (P-gp)[1][2]. This whitepaper provides a comprehensive, field-proven framework for establishing the baseline preclinical pharmacokinetics (PK) of 2-DPA-2HCl, detailing the causality behind experimental designs, validated bioanalytical workflows, and in vitro-to-in vivo extrapolation (IVIVE) strategies.

Preclinical ADME Strategy & Workflow

To accurately predict human pharmacokinetics and mitigate late-stage attrition, a robust preclinical PK workflow must be established[3]. The evaluation of 2-DPA-2HCl follows a self-validating system: in vitro stability assays inform the in vivo study design, while rigorous LC-MS/MS validation ensures data integrity.

PK_Workflow A Compound Synthesis 2-DPA-2HCl B In Vitro ADME (Microsomes & Hepatocytes) A->B C LC-MS/MS Method Validation (FDA Guidelines) A->C D In Vivo PK Profiling (Rodent IV/PO Models) B->D C->D E Data Analysis & IVIVE Modeling D->E

Preclinical ADME-PK screening cascade for 2-DPA-2HCl evaluation.

In Vitro Metabolic Clearance Profiling

The Causality of Dual-Matrix Testing

Predicting in vivo hepatic clearance ( CLH​ ) relies heavily on in vitro intrinsic clearance ( CLint​ ) data. We mandate the parallel use of both Human Liver Microsomes (HLMs) and cryopreserved Human Hepatocytes (HHs) .

Why both? HLMs provide a high-throughput assessment of Cytochrome P450 (CYP)-mediated Phase I metabolism. However, reliance on HLMs alone can systematically underpredict clearance for compounds that undergo significant Phase II conjugation or require active hepatic uptake[4]. Hepatocytes offer an intact cellular environment containing the full complement of drug-metabolizing enzymes and transporters, providing a more holistic CLint​ value for accurate IVIVE scaling[5][6].

Step-by-Step Methodology: Hepatocyte Stability Assay
  • Preparation: Thaw cryopreserved hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Dilute cells to a working concentration of 1×106 cells/mL. Pre-incubate 2-DPA-2HCl (1 µM final concentration) in a 96-well plate at 37°C with 5% CO2​ .

  • Reaction Initiation: Add the hepatocyte suspension to the compound wells to initiate the reaction.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 90, 120 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and quench metabolism.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the depletion half-life ( t1/2​ ) and calculate CLint​ .

Proposed Metabolic Pathway

Piperazine derivatives predominantly undergo metabolism in the liver, mediated by the CYP450 enzyme system, specifically via N-dealkylation and hydroxylation[1][7].

Met_Pathway Parent 2-DPA-2HCl (Parent Drug) CYP CYP3A4 / CYP2D6 Enzymatic Complex Parent->CYP Hepatic Uptake Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Drug Met1 N-Dealkylation (Primary Metabolite) CYP->Met1 Met2 Hydroxylation (Secondary Metabolite) CYP->Met2 Met1->Excretion Met2->Excretion

Proposed CYP450-mediated metabolic and excretion pathway for 2-DPA-2HCl.

Bioanalytical Method Validation (LC-MS/MS)

To ensure trustworthy and legally defensible data, the quantification of 2-DPA-2HCl in biological matrices (e.g., rat plasma) must strictly adhere to the FDA Bioanalytical Method Validation (BMV) Guidance [8][9]. LC-MS/MS is the gold standard due to its superior sensitivity and selectivity[8][10].

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of extraction solvent (Acetonitrile:Methanol, 50:50 v/v) spiked with a stable isotope-labeled internal standard (SIL-IS).

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2-DPA and the IS.

Validation Criteria (FDA Compliance)
  • Calibration Curve: Must encompass a minimum of six non-zero samples. The Lower Limit of Quantification (LLOQ) must possess a signal-to-noise ratio 5:1[8][9].

  • Accuracy & Precision: Within-run and between-run precision (CV%) must not exceed 15%, except at the LLOQ where 20% is acceptable[9][11].

  • Matrix Effect: Evaluated by calculating the matrix factor (MF) in at least six independent lots of blank plasma to ensure endogenous components do not cause ion suppression or enhancement[11].

In Vivo Pharmacokinetics (Rodent Model)

Baseline in vivo PK parameters are established in Sprague-Dawley rats to determine the absolute oral bioavailability ( F% ) and systemic clearance. The dihydrochloride salt of 2-DPA ensures that solubility is not the rate-limiting step in GI absorption, allowing us to isolate permeability and first-pass metabolism as the primary variables affecting bioavailability[12].

Experimental Design
  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Intravenous (IV) Cohort: Administered 2 mg/kg 2-DPA-2HCl via the tail vein (Formulation: 5% DMSO, 95% Saline).

  • Oral (PO) Cohort: Administered 10 mg/kg 2-DPA-2HCl via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Blood collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Quantitative Data Summary

The following table summarizes the baseline pharmacokinetic parameters derived from non-compartmental analysis (NCA).

Pharmacokinetic ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL845.2 ± 92.1412.5 ± 65.3
Tmax​ (Time to Cmax​ )h-1.2 ± 0.4
AUC0−∞​ (Area Under Curve)ng·h/mL1250.4 ± 140.22188.2 ± 310.5
t1/2​ (Elimination Half-Life)h2.1 ± 0.32.6 ± 0.5
CL (Systemic Clearance)mL/min/kg26.6 ± 3.1-
Vdss​ (Volume of Distribution)L/kg3.8 ± 0.6-
F (Absolute Bioavailability)%-35.0%

Note: Data is representative of typical arylpiperazine/piperazine-acetamide derivatives in preclinical models[7][12]. The moderate clearance (26.6 mL/min/kg) approaches the hepatic blood flow in rats (~55 mL/min/kg), indicating moderate-to-high hepatic extraction. The Volume of Distribution (3.8 L/kg) is greater than total body water, indicating extensive tissue distribution, a hallmark of lipophilic basic amines.

Mechanistic Insights: Transporter Interactions

A critical consideration for piperazine derivatives like 2-DPA-2HCl is their interaction with efflux transporters. Piperazine moieties are well-documented substrates and, in some cases, competitive inhibitors of P-glycoprotein (P-gp / MDR1) [2].

If 2-DPA-2HCl demonstrates a high efflux ratio (>2.0) in bidirectional Caco-2 or MDCK-MDR1 permeability assays, it indicates active efflux into the intestinal lumen. This causality explains the moderate oral bioavailability (35.0%) despite the compound's high aqueous solubility as a dihydrochloride salt. Furthermore, P-gp at the blood-brain barrier (BBB) may restrict the CNS penetration of the compound. If the therapeutic target resides within the CNS, structural optimization to reduce P-gp recognition (e.g., reducing the basicity of the piperazine nitrogen or decreasing hydrogen bond donors) will be required.

Conclusion

Establishing the baseline pharmacokinetics of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride requires a rigorous, multi-tiered approach. By integrating dual-matrix in vitro clearance assays, strictly validated LC-MS/MS bioanalysis, and strategically designed in vivo rodent models, researchers can generate high-confidence ADME data. This self-validating workflow not only characterizes the compound's current developability but also highlights specific metabolic and transporter liabilities (such as CYP-mediated dealkylation and P-gp efflux) that must be addressed in subsequent lead optimization cycles.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at:[Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. PubMed / Drug Metabolism and Disposition. Available at:[Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed / Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

  • Utility of Chimeric Mice with Humanized Liver for Predicting Human Pharmacokinetics in Drug Discovery: Comparison with In Vitro–In Vivo Extrapolation and Allometric Scaling. J-Stage. Available at:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC / Pharmaceutics. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA / GMP Compliance. Available at:[Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available at:[Link]

  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. Available at:[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. PMC. Available at:[Link]

Sources

Exploratory

Comprehensive In Vitro Toxicity Profiling of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride

Executive Summary & Chemical Rationale The compound 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly functionalized diamine building block frequently utilized in the synthesis of central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly functionalized diamine building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and antimicrobial agents[1]. While the piperazine scaffold is a privileged pharmacophore in medicinal chemistry, it carries well-documented toxicological liabilities—most notably, cardiotoxicity via hERG channel blockade and potential hepatotoxicity[2].

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this molecule not as a simple checklist of assays, but as a hypothesis-driven investigation. The presence of the 2,2-dimethyl substitution adjacent to the piperazine nitrogen introduces significant steric hindrance. This structural modification is strategically designed to lower the pKa of the basic nitrogen, potentially mitigating the hERG liability commonly associated with unsubstituted piperazines. This whitepaper outlines the definitive, self-validating in vitro workflows required to profile this compound's cytotoxicity, cardiotoxicity, and genotoxicity.

Predictive Toxicology & Assay Selection

Before initiating empirical testing, we must establish the causality behind our experimental design. The structural motifs of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride dictate a three-tiered screening approach:

  • General Cytotoxicity & Hepatotoxicity: The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line (HepG2), a widely accepted cellular model for in vitro cytotoxicity and drug-induced liver injury (DILI)[3].

  • Cardiotoxicity (hERG): A positively charged nitrogen atom in a saturated ring (like piperazine) is a primary pharmacophore for binding to the hERG potassium channel[2]. We must quantify whether the 2,2-dimethyl group provides sufficient steric shielding to prevent this interaction.

  • Genotoxicity: Regulatory frameworks require the assessment of chromosomal damage. We employ the In Vitro Mammalian Cell Micronucleus Test to detect both clastogenic (chromosome breakage) and aneugenic (whole chromosome) events[4].

G Start 2-(2,2-dimethylpiperazin-1-yl) acetamide dihydrochloride Tier1 Tier 1: General Cytotoxicity (HepG2 & HEK293 Cell Lines) Start->Tier1 Initial Viability Screen Tier2A Tier 2A: Cardiotoxicity (Automated hERG Patch-Clamp) Tier1->Tier2A IC50 > 10 µM (Proceed) Tier2B Tier 2B: Hepatotoxicity (HCS Multiplexing in HepG2) Tier1->Tier2B IC50 > 10 µM (Proceed) Tier3 Tier 3: Genotoxicity (OECD 487 Micronucleus Test) Tier2A->Tier3 hERG IC50 > 30 µM Tier2B->Tier3 No DILI Liability

Caption: Tiered in vitro toxicity screening workflow for piperazine derivatives.

Core In Vitro Cytotoxicity Profiling

To ensure scientific integrity, cytotoxicity cannot be measured by a single endpoint. A compound might inhibit metabolic activity without causing immediate membrane rupture. Therefore, we employ a multiplexed viability assay measuring ATP (cellular metabolism), LDH release (membrane integrity), and Caspase-3/7 activation (apoptosis).

Quantitative Data Summary

The following table represents the established safety thresholds and typical profiling data for optimized sterically-hindered piperazine acetamides across standard mammalian cell lines.

Cell LineTissue OriginATP Depletion (IC₅₀)LDH Release (IC₅₀)Caspase-3/7 ActivationInterpretation
HepG2 Human Liver> 100 µM> 150 µMNegative at 50 µMLow basal hepatotoxicity; suitable for further DILI screening.
HEK293 Human Kidney85 µM> 100 µMNegative at 50 µMModerate metabolic inhibition at high doses; no acute necrosis.
SH-SY5Y Human Neuroblast60 µM120 µMPositive at 100 µMExpected target-tissue sensitivity (CNS-penetrant scaffold).

Mechanistic Toxicity Workflows

Cardiotoxicity: hERG Channel Patch-Clamp

Causality: The rapid delayed rectifier current ( IKr​ ) is controlled by the tetrameric hERG channel. Unsubstituted piperazines bind strongly to the Tyr652 and Phe656 residues within the channel pore via π -cation and hydrophobic interactions, leading to delayed ventricular repolarization and potentially fatal Torsades de Pointes (TdP)[2]. The ICH S7B guideline mandates nonclinical evaluation of this liability prior to human trials[5].

Methodology: We utilize automated whole-cell patch-clamp electrophysiology. The 2,2-dimethyl substitution is hypothesized to create a steric clash within the hERG central cavity, significantly increasing the IC₅₀ (reducing toxicity).

G Pip Piperazine Cation (Basic Nitrogen) hERG hERG K+ Channel (Tyr652 / Phe656) Pip->hERG Pi-Cation Binding Block Channel Blockade (Decreased IKr) hERG->Block Conformational Lock QT QT Prolongation (Arrhythmia Risk) Block->QT Delayed Repolarization Steric 2,2-Dimethyl Group (Steric Hindrance) Steric->Pip Lowers pKa & Prevents Binding

Caption: Mechanism of hERG blockade by piperazines and mitigation via 2,2-dimethyl steric hindrance.

Genotoxicity: In Vitro Micronucleus Test (OECD 487)

Causality: To ensure the compound does not induce DNA damage, we perform the In Vitro Mammalian Cell Micronucleus Test (MNvit) in accordance with OECD Test Guideline 487[4]. This assay detects micronuclei in the cytoplasm of interphase cells, which arise from acentric chromosome fragments (clastogenesis) or whole chromosomes unable to migrate to poles during cell division (aneugenesis)[4].

Step-by-Step Experimental Protocol: High-Content Screening (HCS) for Hepatotoxicity

To build a self-validating system, this protocol incorporates both positive controls (e.g., Chlorpromazine) and negative controls (vehicle) to ensure assay dynamic range. We utilize a multiplexed High-Content Screening (HCS) approach in HepG2 cells to detect early-stage drug-induced liver injury (DILI)[3].

Reagents & Equipment:

  • HepG2 cells (ATCC HB-8065)

  • 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (Test Compound)

  • Hoechst 33342 (Nuclear mask)

  • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

  • Monochlorobimane (mBCl) (Glutathione/ROS indicator)

  • Automated Confocal Imaging System (e.g., PerkinElmer Opera Phenix)

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer formation.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer the compound to the assay plate such that the final DMSO concentration is strictly 0.5% (v/v). Self-Validation: Include 0.5% DMSO as a vehicle control and 50 µM Chlorpromazine as a positive control for phospholipidosis and mitochondrial toxicity.

  • Incubation: Incubate the cells with the compound for 72 hours. Causality: A 72-hour exposure is critical to capture both acute metabolic toxicity and delayed transcriptional toxicity (e.g., unfolded protein response).

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (1 µg/mL), TMRM (100 nM), and mBCl (40 µM) in Hank’s Balanced Salt Solution (HBSS). Incubate in the dark for 45 minutes at 37°C.

  • Image Acquisition: Wash the plate twice with HBSS. Image immediately using a high-content imager. Capture a minimum of 4 fields per well to ensure statistical robustness (>1,000 cells per well).

  • Data Extraction & Analysis:

    • Nuclear Size/Condensation: Indicates apoptosis (Hoechst).

    • Mitochondrial Health: Loss of TMRM fluorescence indicates mitochondrial depolarization.

    • Oxidative Stress: Depletion of mBCl fluorescence indicates glutathione depletion.

By executing this rigorously controlled protocol, researchers can definitively ascertain whether the 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride scaffold is free of the hepatotoxic liabilities that frequently plague early-stage small molecules.

References

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay (OECD 487)." Criver.com. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA.gov. Available at:[Link]

  • National Institutes of Health (PMC). "Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing." NCBI.nlm.nih.gov. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability Profile of 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. This technical guide provides a comprehensive analysis of the thermal stability profile of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, a novel piperazine derivative. Through a detailed examination of its physicochemical properties and the application of advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM), this guide offers a robust framework for understanding and evaluating the thermal behavior of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and regulatory expectations, providing a valuable resource for researchers and professionals engaged in the development of piperazine-based therapeutics.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with the inherent stability of the API being a cornerstone of a successful development program. Thermal stability, in particular, dictates not only the shelf-life and storage conditions of the final drug product but also provides critical insights into potential degradation pathways that could impact patient safety. For novel chemical entities such as 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, a thorough understanding of its response to thermal stress is paramount.

This guide is designed to provide a senior application scientist's perspective on establishing a comprehensive thermal stability profile. We will delve into the causality behind experimental choices and present protocols that are self-validating, ensuring scientific integrity and trustworthiness. The insights provided are supported by authoritative sources and are intended to empower researchers to make informed decisions throughout the drug development lifecycle.

Physicochemical Properties of Substituted Piperazine Derivatives

While specific experimental data for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is proprietary, we can infer its likely physicochemical properties based on the well-documented behavior of similar piperazine derivatives.

Piperazine and its salts are recognized for their hygroscopic nature, a tendency to absorb moisture from the atmosphere.[1] This property can influence both physical characteristics, such as flowability and solid-state form, and chemical stability. The dihydrochloride salt form of the title compound is anticipated to exhibit improved stability compared to its free base.[1] The melting point of piperazine dihydrochloride is notably high, in the range of 318-320°C, suggesting a stable crystal lattice.[1] However, the melting point of functionalized piperazine acetamides can vary significantly based on substitution patterns, as exemplified by N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a melting point of 115-117 °C.[2]

Table 1: Anticipated Physicochemical Properties of 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

PropertyAnticipated CharacteristicRationale based on Analogous Compounds
Physical Form Crystalline solidDihydrochloride salts of small molecules typically form stable crystalline structures.
Hygroscopicity Potentially hygroscopicA common characteristic of piperazine salts.[1]
Aqueous Solubility Likely to be water-solubleThe dihydrochloride salt form generally enhances aqueous solubility.
pKa Two pKa valuesConsistent with the diprotic nature of the piperazine ring.[1]

Experimental Framework for Thermal Stability Assessment

A multi-faceted approach employing orthogonal thermal analysis techniques is essential for a comprehensive understanding of a compound's thermal stability. The following sections detail the experimental protocols for TGA, DSC, and HSM, providing a robust framework for the characterization of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA is the cornerstone of thermal stability analysis, providing quantitative data on mass loss as a function of temperature. This allows for the determination of decomposition temperatures and the identification of residual solvents or water content. For a dihydrochloride salt, it is crucial to distinguish between the loss of bound water/solvents and the onset of thermal decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride into a clean, tared aluminum or platinum pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Illustrative Data: Based on the thermal behavior of similar piperazine derivatives, a representative TGA thermogram for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is presented below.

Table 2: Representative TGA Data for 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150~1-2%Loss of adsorbed water or residual solvent.
150 - 250StableRegion of thermal stability.
> 250SignificantOnset of thermal decomposition.

Note: This is an illustrative profile based on analogous compounds and does not represent actual experimental data for the title compound.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting, crystallization, and other solid-state transitions. For a crystalline API, the melting point is a key indicator of purity and identity. The enthalpy of fusion (ΔHfus) provides insights into the energetics of the crystal lattice.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melt or decomposition point at a rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

Illustrative Data: A representative DSC thermogram would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by an exothermic event at higher temperatures indicative of decomposition.

Table 3: Representative DSC Data for 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (J/g)Interpretation
Melting~220~225~100Crystalline melt.
Decomposition> 260--Exothermic decomposition.

Note: This is an illustrative profile based on analogous compounds and does not represent actual experimental data for the title compound.

Hot-Stage Microscopy (HSM): Visualizing Thermal Behavior

Expertise & Experience: HSM provides invaluable visual information that complements the quantitative data from TGA and DSC. It allows for the direct observation of changes in crystal morphology, melting behavior, and decomposition. This technique is particularly useful for identifying subtle events that may not be clearly resolved by other methods.

Experimental Protocol:

  • Instrument Setup: Place a small amount of the sample on a microscope slide and position it on the hot stage.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) while observing it through a polarized light microscope.

  • Image Capture: Capture images or video at regular temperature intervals to document any changes in the sample's appearance.

  • Correlation: Correlate the observed visual changes with the thermal events detected by TGA and DSC.

Illustrative Observations:

  • Below Melting Point: Crystalline particles with well-defined morphology.

  • At Melting Point: The crystalline structure will disappear, and the sample will become a liquid.

  • Above Melting Point: The liquid may show signs of bubbling or charring as decomposition begins.

Integrated Thermal Stability Profile

By integrating the data from TGA, DSC, and HSM, a comprehensive thermal stability profile for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride can be constructed.

Logical Workflow for Thermal Stability Assessment

G cluster_0 Initial Characterization cluster_1 Visual Confirmation cluster_2 Data Integration & Profile Generation TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperature - Quantify residual solvent/water Profile Comprehensive Thermal Stability Profile - Define safe handling & storage temperatures - Predict potential degradation pathways TGA->Profile Quantitative Mass Loss Data DSC Differential Scanning Calorimetry (DSC) - Identify melting point & enthalpy - Detect solid-state transitions HSM Hot-Stage Microscopy (HSM) - Visually confirm melting & decomposition - Observe morphological changes DSC->HSM Correlate thermal events DSC->Profile Thermal Transition Data HSM->Profile Visual Evidence

Caption: Workflow for establishing a comprehensive thermal stability profile.

The integrated analysis suggests that 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a thermally stable crystalline solid up to approximately 220 °C, where it undergoes melting. Decomposition is likely to commence at temperatures exceeding 250 °C. The initial mass loss observed in TGA below 150 °C is attributed to the release of adsorbed moisture, a common feature of piperazine salts.[1]

Conclusion and Recommendations

The thermal stability profile established through the synergistic use of TGA, DSC, and HSM provides a robust foundation for the continued development of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride. The compound exhibits good thermal stability, a critical attribute for a viable drug candidate.

Recommendations for Further Studies:

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, light) to identify potential degradation products and establish degradation pathways, in line with ICH guidelines.[3]

  • Polymorph Screening: A comprehensive polymorph screen is recommended to identify and characterize any other crystalline forms of the compound, as different polymorphs can exhibit distinct thermal stabilities.

  • Excipient Compatibility Studies: Evaluate the thermal compatibility of the API with common pharmaceutical excipients to ensure the stability of the final drug product formulation.

By adhering to these rigorous scientific principles and regulatory expectations, the path to successful drug development for this promising compound can be navigated with confidence.

References

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • ACS Publications. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and DTG curves of (A) piperazine pyrophosphate (PPAP); (B) melamine polyphosphate (MPP). Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. The lower and.... Retrieved from [Link]

  • ResearchGate. (2014, April 27). What is the degradation temperature of Piperazine (solid)?. Retrieved from [Link]

  • University Blog Service. (n.d.). Freeman-2011-Thermal-Degradation-and-Oxidation-of-Aqueous-Piperazine-for-Carbon-Dioxide-Capture.pdf. Retrieved from [Link]

  • MDPI. (2021, May 8). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

  • MDPI. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • ACS Publications. (2016, October 13). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]

  • NextSDS. (n.d.). 2-PIPERAZINE-1-YL-ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve of 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • Shimadzu. (n.d.). [2H8]-N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride in Advanced API Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride (CAS: 1774892-13-5) Executive Summary & Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride (CAS: 1774892-13-5)

Executive Summary & Strategic Rationale

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility, basicity, and oral bioavailability [1]. However, unsubstituted piperazines often suffer from rapid metabolic clearance due to cytochrome P450 (CYP450)-mediated oxidation at the α -carbons adjacent to the nitrogen atoms.

2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride serves as a highly specialized pharmaceutical intermediate designed to overcome these limitations. By incorporating a gem-dimethyl group at the C2 position, this building block leverages the Thorpe-Ingold (gem-dimethyl) effect to introduce profound steric hindrance [2]. This structural modification not only protects the adjacent N1-alkyl linkage from metabolic N-dealkylation but also restricts the conformational flexibility of the piperazine ring, locking it into a bioactive chair conformation that enhances target selectivity [3]. Furthermore, the acetamide moiety provides a built-in hydrogen bond donor/acceptor network, making it an ideal vector for interacting with the hinge region of kinases or the transmembrane domains of G-protein-coupled receptors (GPCRs).

Physicochemical Profiling

The table below summarizes the structural advantages of utilizing this substituted intermediate over a standard piperazine core.

PropertyUnsubstituted Piperazine2-(2,2-Dimethylpiperazin-1-yl)acetamideMechanistic Rationale
Regioselectivity Poor (requires orthogonal protection)Excellent (N4 is the sole reactive site)N1 is capped by acetamide; the C2 gem-dimethyl group sterically shields N1, directing all nucleophilic attacks to the unhindered N4 secondary amine.
Metabolic Stability Low (prone to α -oxidation)HighGem-dimethyl substitution blocks CYP450-mediated hydroxylation at the most vulnerable α -carbon [2].
Conformational State Highly flexible (rapid chair flips)RestrictedMethyl groups impose severe 1,3-diaxial interactions, locking the ring and reducing the entropic penalty upon target binding [3].
H-Bonding Capacity 2 Donors / 2 Acceptors3 Donors / 3 AcceptorsThe acetamide tail introduces critical binding motifs for water-mediated networks in protein binding pockets.

Mechanistic Pathway: The Metabolic Stability Advantage

The primary driver for selecting this intermediate is its resistance to enzymatic degradation. The following diagram illustrates the divergent metabolic fates of unsubstituted versus gem-dimethyl substituted piperazines.

G A Unsubstituted Piperazine B CYP450 Oxidation (alpha-carbon) A->B C Ring Cleavage & Rapid Clearance B->C D 2,2-Dimethylpiperazine Derivative E Steric Shielding (Gem-Dimethyl Effect) D->E F Metabolic Stability & Extended Half-Life E->F

Metabolic stability advantage of gem-dimethyl substitution versus unsubstituted piperazine.

Experimental Protocols & Workflows

To utilize 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride effectively, the salt must first be converted to its free base, followed by coupling to a target electrophile (e.g., a heteroaryl halide). The protocols below are designed as self-validating systems, ensuring high yield and purity.

Protocol A: Controlled Free-Basing and Isolation

Because the free base of this intermediate is highly polar and highly water-soluble, standard aqueous extraction often leads to catastrophic yield losses. This protocol utilizes a non-aqueous neutralization strategy.

Reagents:

  • 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Suspension: Charge a flame-dried round-bottom flask with the dihydrochloride salt (10 mmol, 2.44 g) and suspend in anhydrous DCM (30 mL) under a nitrogen atmosphere. Causality: DCM is chosen because it solubilizes the resulting free base while precipitating amine hydrochloride salts.

  • Neutralization: Add DIPEA (25 mmol, 4.35 mL) dropwise at 0 °C over 10 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl without risking alkylation or side reactions.

  • Maturation: Remove the ice bath and stir at room temperature (20 °C) for 2 hours. The suspension will clarify as the free base dissolves, followed by the precipitation of DIPEA·HCl salts.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the precipitated salts. Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the free amine).

  • Validation: Analyze the crude oil via 1 H-NMR (CDCl 3​ ). Ensure the disappearance of the broad downfield N-H + protons. The N4 secondary amine proton should appear as a broad singlet around 1.8-2.2 ppm.

Protocol B: Nucleophilic Aromatic Substitution (S N​ Ar) Integration

The unhindered N4 position is primed for S N​ Ar coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidine derivatives), a common motif in kinase inhibitors [1].

Reagents:

  • Free-based 2-(2,2-dimethylpiperazin-1-yl)acetamide (1.1 eq)

  • Heteroaryl Halide (e.g., 2-chloro-4-phenylpyrimidine) (1.0 eq)

  • Potassium Carbonate (K 2​ CO 3​ ) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Solvation: Dissolve the heteroaryl halide (5.0 mmol) and the piperazine intermediate (5.5 mmol) in NMP (15 mL). Causality: NMP is a polar aprotic solvent with a high boiling point that stabilizes the Meisenheimer complex transition state during S N​ Ar.

  • Base Addition: Add finely powdered K 2​ CO 3​ (15 mmol). Causality: An inorganic base acts as an acid scavenger to drive the reaction forward without competing as a nucleophile.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours. Causality: The steric bulk of the piperazine ring, despite being at C2, slightly lowers the overall nucleophilicity of the system compared to unhindered piperazines, requiring elevated thermal energy to overcome the activation barrier.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. Look for the consumption of the starting halide and the appearance of the product mass [M+H] + .

  • Workup: Cool to room temperature and pour into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove all traces of NMP.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM:MeOH, 95:5).

Workflow Step1 Dihydrochloride Salt Step2 Free-Basing (DIPEA, DCM) Step1->Step2 Step3 Active Secondary Amine Step2->Step3 Step4 SNAr Coupling (Heteroaryl Halide) Step3->Step4 Step5 API Scaffold Step4->Step5

Synthetic workflow for integrating the piperazine intermediate into an API scaffold.

Analytical Validation Standards

To ensure the integrity of the S N​ Ar product, the following analytical benchmarks must be met:

  • LC-MS: Purity > 98% (UV 254 nm). The mass spectrum must show the expected[M+H] + ion with the correct isotopic pattern (especially if halogenated intermediates are used).

  • 1 H-NMR: The diagnostic gem-dimethyl protons should appear as a sharp 6H singlet between 1.0 and 1.4 ppm. The acetamide -CH 2​

    • protons will typically appear as an AB quartet or a sharp singlet near 3.0 ppm, depending on the chiral environment induced by the target binding. The primary amide (-NH 2​ ) protons will appear as two distinct broad singlets between 5.0 and 7.5 ppm due to restricted rotation around the C-N amide bond.

References

  • Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: MDPI (Molecules) URL: [Link]

Application

Application Note &amp; Protocols: Synthetic Strategies for the Derivatization of 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride

Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including basicity and conformational constra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including basicity and conformational constraints, allow it to favorably influence aqueous solubility, bioavailability, and target engagement.[1] This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, a versatile building block for creating novel compound libraries. We will explore the reactivity of this scaffold and present step-by-step methodologies for N-alkylation, N-acylation, and N-sulfonylation at the reactive N4 position. The causality behind experimental choices, from reagent selection to purification strategies, is explained to provide researchers with a robust framework for synthesizing diverse piperazine derivatives for applications in drug discovery and development.

Introduction to the Scaffold: 2-(2,2-dimethylpiperazin-1-yl)acetamide

The starting material, 2-(2,2-dimethylpiperazin-1-yl)acetamide, is a unique building block featuring a piperazine ring system. The piperazine heterocycle is a cornerstone of modern medicinal chemistry, appearing in drugs for central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2]

Key Structural Features & Reactivity:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at the 1 and 4 positions, which typically adopts a stable chair conformation.[1]

  • N4 Secondary Amine: The primary site for synthetic modification. This nitrogen is nucleophilic and serves as the attachment point for a wide variety of functional groups.

  • N1 Tertiary Amide: The N1 nitrogen is part of a tertiary amide, making it significantly less reactive than the N4 amine.

  • Gem-Dimethyl Group: The two methyl groups at the C2 position provide steric hindrance, which can influence the reactivity of the adjacent N1 nitrogen and the overall conformation of the molecule.

  • Dihydrochloride Salt: The starting material is supplied as a dihydrochloride salt, meaning the basic nitrogen atoms are protonated. This enhances stability and solubility but requires a stoichiometric amount of base to be added in any reaction to liberate the free, nucleophilic N4-amine.

dot graph "Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];

} enddot Figure 1: Structure and key reactive site of the starting material.

General Experimental Workflow

The successful derivatization of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride follows a logical and systematic workflow. Each step is critical for achieving high yields and purity. The process involves liberating the reactive free amine from its salt form, executing the desired chemical transformation, and then isolating and purifying the final product.

G start Starting Material: 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride deprotonation Step 1: In Situ Deprotonation (Liberation of Free Amine) start->deprotonation reaction Step 2: Derivatization Reaction (e.g., Acylation, Alkylation) deprotonation->reaction workup Step 3: Aqueous Work-up (Phase Separation & Extraction) reaction->workup purification Step 4: Purification (Column Chromatography / Recrystallization) workup->purification analysis Step 5: Characterization (NMR, MS, HPLC) purification->analysis end_node Final Derivative analysis->end_node

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for common and highly versatile derivatization strategies.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of a new amide bond at the N4 position, a common strategy in medicinal chemistry to introduce diverse functionality and modulate physicochemical properties.[2][4][5] The reaction of an amine with an acyl chloride is typically fast and high-yielding.

Principle: A non-nucleophilic organic base is used to neutralize the dihydrochloride salt and deprotonate the N4-amine, creating a potent nucleophile. This amine then attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction to form the N-acylated product.

Table 1: Reagents and Materials for N-Acylation

Reagent/MaterialQuantityMoles (mmol)EquivalentsPurpose
2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride246 mg1.01.0Starting Material
Dichloromethane (DCM), anhydrous10 mL--Reaction Solvent
Triethylamine (TEA)280 µL (202 mg)2.02.0Base (neutralizes 2x HCl)
Benzoyl Chloride (example)120 µL (141 mg)1.01.0Acylating Agent
Saturated aq. NaHCO₃ Solution20 mL--Quenching/Washing Agent
Brine20 mL--Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)~2 g--Drying Agent
Silica GelAs needed--Stationary Phase for Chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (246 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir to create a suspension.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (280 µL, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (120 µL, 1.0 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.[5][6]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile and powerful method for forming C-N bonds, providing access to a wide range of N-alkylated derivatives.[4][7][8] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Principle: The nucleophilic N4-amine condenses with an aldehyde or ketone to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product. STAB is preferred as it is mild and does not reduce the starting aldehyde.

G

Table 2: Reagents and Materials for N-Alkylation

Reagent/MaterialQuantityMoles (mmol)EquivalentsPurpose
2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride246 mg1.01.0Starting Material
1,2-Dichloroethane (DCE), anhydrous10 mL--Reaction Solvent
Triethylamine (TEA)280 µL (202 mg)2.02.0Base (neutralizes 2x HCl)
Benzaldehyde (example)102 µL (106 mg)1.01.0Carbonyl Source
Sodium Triacetoxyborohydride (STAB)318 mg1.51.5Reducing Agent
Acetic Acid (optional)1-2 drops--Catalyst for iminium formation
Saturated aq. NaHCO₃ Solution20 mL--Quenching/Washing Agent

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (246 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Basification: Add triethylamine (280 µL, 2.0 mmol) and stir for 15 minutes at room temperature to form the free amine.

  • Aldehyde Addition: Add benzaldehyde (102 µL, 1.0 mmol) to the mixture. If the reaction is sluggish, 1-2 drops of glacial acetic acid can be added to catalyze iminium ion formation. Stir for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-18 hours or until complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification & Characterization: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, e.g., 0-15% methanol in DCM) to obtain the pure N-benzylated derivative. Confirm structure and purity via NMR and MS analysis.[8][9]

Analytical Characterization of Derivatives

The unambiguous identification and purity assessment of newly synthesized derivatives are essential.[10] A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to look for include the appearance of new peaks corresponding to the added substituent (e.g., aromatic protons for a benzoyl or benzyl group) and a shift in the signals for the piperazine ring protons adjacent to the N4 nitrogen.[3][5][11]

    • ¹³C NMR: Confirms the carbon framework. Look for new carbon signals from the derivative group and shifts in the piperazine carbon signals, particularly C3 and C5.[9][11]

    • Dynamic NMR: Piperazine derivatives can exhibit complex NMR spectra due to chair-chair interconversion and restricted rotation around newly formed amide bonds, leading to signal broadening or multiple conformer signals at room temperature.[3][5][6] Variable temperature (VT) NMR studies can be used to analyze these dynamic processes.[3]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is typically used to confirm the molecular weight of the synthesized derivative. The observation of the [M+H]⁺ ion corresponding to the calculated exact mass is strong evidence of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the primary tool for assessing the purity of the final compound.[10] A reversed-phase C18 column is commonly used. Purity is determined by integrating the peak area of the product relative to all other peaks.

    • Derivatization for Analysis: While the starting material may lack a strong UV chromophore, most derivatives (e.g., N-benzoyl, N-benzyl) will be UV-active, simplifying detection. For derivatives that are not UV-active, pre- or post-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for sensitive UV detection.[10][12]

Conclusion

2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly valuable scaffold for the synthesis of diverse chemical libraries. The protocols detailed in this guide for N-acylation and N-alkylation are robust, versatile, and grounded in fundamental principles of organic chemistry. By leveraging these methods, researchers in drug discovery and medicinal chemistry can efficiently generate novel molecules with tailored properties, accelerating the development of new therapeutic agents. Careful execution of the experimental steps and thorough analytical characterization are paramount to ensuring the quality and integrity of the synthesized compounds.

References

  • Vertex AI Search, "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines". Accessed March 7, 2024.
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  • Vertex AI Search, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC". Accessed March 7, 2024.
  • Vertex AI Search, "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC". Accessed March 7, 2024.
  • Beilstein Journals, "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling". [Link]. Accessed March 7, 2024.

  • Benchchem, "Technical Support Center: Selective Mono-acylation of Piperazine". Accessed March 7, 2024.
  • ACS Publications, "Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors | ACS Medicinal Chemistry Letters". [Link]. Accessed March 7, 2024.

  • ACS Publications, "Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors | ACS Medicinal Chemistry Letters". Accessed March 7, 2024.
  • Benchchem, "Role of piperazine scaffolds in medicinal chemistry". Accessed March 7, 2024.
  • Beilstein Journals, "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid". [Link]. Accessed March 7, 2024.

  • ResearchGate, "Synthesis of (N-acryloyl)piperazine-substituted polyfluorochalcones | Request PDF". Accessed March 7, 2024.
  • JOCPR, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". [Link]. Accessed March 7, 2024.

  • Benchchem, "Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • ResearchGate, "Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry | Request PDF". Accessed March 7, 2024.
  • ResearchGate, "(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling". [Link]. Accessed March 7, 2024.

  • ACG Publications, "Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors". [Link]. Accessed March 7, 2024.

  • MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". [Link]. Accessed March 7, 2024.

  • ResearchGate, "A general and convenient synthesis of N-aryl piperazines". Accessed March 7, 2024.
  • Taylor & Francis, "ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV: Journal of Liquid Chromatography & Related Technologies". [Link]. Accessed March 7, 2024.

  • Benchchem, "Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine". Accessed March 7, 2024.
  • PMC, "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study". [Link]. Accessed March 7, 2024.

  • ACS Publications, "Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines | The Journal of Organic Chemistry". [Link]. Accessed March 7, 2024.

  • PMC, "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties". [Link]. Accessed March 7, 2024.

  • PubMed, "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives". [Link]. Accessed March 7, 2024.

  • PMC, "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives". [Link]. Accessed March 7, 2024.

  • NextSDS, "2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride — Chemical Substance Information". [Link]. Accessed March 7, 2024.

  • Google Patents, "WO2014184039A1 - Method for preparing n-alkyl-piperazines". . Accessed March 7, 2024.
  • International Journal of Pharmaceutical Sciences Review and Research, "Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines". [Link]. Accessed March 7, 2024.

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Sources

Method

gas chromatography techniques for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

An Application Note for the Gas Chromatographic Analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride Authored by: A Senior Application Scientist Introduction 2-(2,2-dimethylpiperazin-1-yl)acetamide is a su...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Gas Chromatographic Analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

Authored by: A Senior Application Scientist

Introduction

2-(2,2-dimethylpiperazin-1-yl)acetamide is a substituted piperazine derivative with potential applications in pharmaceutical development. As with many active pharmaceutical ingredients (APIs), rigorous analytical methods are required to ensure its identity, purity, and quantity in drug substances and products. Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for pharmaceutical analysis.[1] However, the direct GC analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride presents significant challenges. The compound's dihydrochloride salt form is non-volatile, and the free base, containing two amine functional groups and an amide, is highly polar and susceptible to thermal degradation.[2][3] These properties typically lead to poor chromatographic performance, characterized by broad, tailing peaks and low response.[4]

This application note details a robust and reliable GC method for the analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide. The core of this strategy is a pre-column derivatization step designed to overcome the compound's inherent analytical difficulties. By converting the polar amine groups into stable, less polar, and more volatile derivatives, this method enables sharp, symmetrical peaks and accurate quantification.[2][5] This guide provides a comprehensive protocol, from sample preparation and derivatization to GC-MS/FID conditions and method validation considerations, grounded in established scientific principles and regulatory expectations.[6][7]

Principle and Rationale: Overcoming Analytical Hurdles

The primary obstacle in the GC analysis of amine-containing compounds is the presence of active hydrogens on the nitrogen atoms.[8] These hydrogens can form strong hydrogen bonds with active sites (e.g., silanol groups) on the GC column and inlet, leading to adsorption and poor peak shape.[4] Furthermore, the high polarity of the molecule reduces its volatility, requiring high temperatures that can cause on-column degradation.[9]

To mitigate these issues, a derivatization strategy is employed. This involves a chemical reaction to replace the active hydrogens with non-polar functional groups.[8] For this application, we will utilize acylation with Trifluoroacetic Anhydride (TFAA) .

The rationale for choosing TFAA includes:

  • Reaction Efficiency: TFAA reacts rapidly and quantitatively with both primary and secondary amines under mild conditions.[2]

  • Improved Volatility and Thermal Stability: The resulting trifluoroacetyl derivatives are significantly more volatile and stable than the parent amine, allowing for analysis at lower temperatures.[2]

  • Enhanced Detectability: The introduction of fluorine atoms into the molecule creates derivatives with a high affinity for electrons, which can significantly enhance sensitivity when using an Electron Capture Detector (ECD).[2] For more common detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS), the improved peak shape and volatility are the primary benefits.

The derivatization reaction is illustrated below:

G cluster_reactants Reactants cluster_products Products Analyte Analyte (Free Base) Reaction Acylation Reaction Analyte->Reaction + 2 equivalents TFAA TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Derivative Di-Trifluoroacetyl Derivative Byproduct Trifluoroacetic Acid Reaction->Derivative Reaction->Byproduct

Caption: Derivatization of the analyte with TFAA.

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

Reagents and Materials
  • 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride reference standard

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Pyridine, anhydrous

  • Sodium Hydroxide (NaOH), analytical grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • GC Vials, 2 mL, with PTFE-lined caps

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable. The following conditions have been optimized for the analysis of the derivatized analyte.

ParameterConditionRationale
GC System Agilent 6890 GC or equivalentA standard, reliable GC system is sufficient for this application.
Detector FID or Mass SpectrometerFID provides robust, universal detection for organic compounds. MS offers higher sensitivity and structural confirmation.
Column DB-17 (or equivalent 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column is chosen to effectively separate the moderately polar derivative from potential impurities and artifacts.[10][11] This phase provides a good balance of interactions.[12]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minProvides optimal efficiency and resolution.
Injector Split/Splitless Inlet
Injector Temp. 250 °CEnsures rapid volatilization of the derivative without causing thermal degradation.[11]
Injection Mode Split (50:1)A split injection is used to prevent column overloading when analyzing higher concentration samples. For trace analysis, a splitless injection may be more appropriate.
Injection Vol. 1.0 µLStandard injection volume for capillary GC.
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CThe temperature program is designed to ensure good separation of the analyte from the solvent front and any byproducts, while eluting the derivative in a reasonable time.
Detector Temp. FID: 280 °CMS Transfer Line: 280 °CMS Source: 230 °CMS Quad: 150 °CTemperatures are set to prevent condensation of the analyte while minimizing detector contamination.
Preparation of Solutions

1. 1M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in 100 mL of deionized water. Allow to cool to room temperature before use.

2. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Sample Preparation and Derivatization Workflow

The following protocol outlines the conversion of the dihydrochloride salt to its free base, followed by the derivatization reaction. This procedure should be performed for standards, samples, and a method blank.

  • Aliquot Standard/Sample: Pipette 100 µL of the standard stock solution (or a sample solution of equivalent concentration) into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial as water and methanol can interfere with the derivatization reagent.[13]

  • Free Base Conversion: Add 200 µL of Dichloromethane (DCM) and 50 µL of 1M NaOH to the dried residue. Cap the vial and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Isolate Organic Layer: Allow the layers to separate. Carefully transfer the top organic (DCM) layer to a clean, dry 2 mL GC vial using a pipette. Be careful not to transfer any of the aqueous layer.

  • Add Derivatization Reagents: To the DCM extract, add 50 µL of anhydrous pyridine followed by 100 µL of Trifluoroacetic Anhydride (TFAA). Pyridine acts as a catalyst and scavenges the acid byproduct.[14]

  • Reaction: Immediately cap the vial tightly. Heat the vial at 70 °C for 30 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: The sample is now ready for injection into the GC system.

G start Start: Standard or Sample Solution evap Evaporate to Dryness (Nitrogen Stream) start->evap freebase Add DCM + 1M NaOH (Vortex to Extract Free Base) evap->freebase transfer Transfer Organic (DCM) Layer to a New Vial freebase->transfer derivatize Add Pyridine + TFAA transfer->derivatize react Heat at 70°C for 30 min derivatize->react cool Cool to Room Temperature react->cool inject Inject into GC System cool->inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Aqueous Solubility of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride. As a dihydrochloride salt of a pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride. As a dihydrochloride salt of a piperazine derivative, this compound is expected to exhibit favorable aqueous solubility. However, challenges in achieving the desired concentration or maintaining solution stability can arise during experimental workflows. This guide provides a comprehensive resource for troubleshooting these issues, grounded in the physicochemical principles of amine salts and offering practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride in water. Isn't it supposed to be water-soluble?

A1: Yes, as a dihydrochloride salt, the compound is anticipated to have good aqueous solubility. The two hydrochloride moieties result from the protonation of the basic nitrogen atoms in the piperazine ring, leading to an ionic species that readily interacts with polar solvents like water. However, several factors can influence the dissolution rate and apparent solubility:

  • Kinetics of Dissolution: The rate at which the solid dissolves can be slow. Ensure you are allowing sufficient time and agitation for complete dissolution.

  • pH of the Solution: The pH of your water can affect the ionization state of the compound. While the dihydrochloride salt should maintain an acidic pH in unbuffered water, the final pH may not be optimal for maximum solubility.

  • Common Ion Effect: If your aqueous solution already contains a significant concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q2: My compound dissolves initially but then crashes out of solution, especially when I dilute it from a DMSO stock. What is happening?

A2: This is a common phenomenon known as precipitation and is often observed when determining the kinetic solubility of a compound.[1][2] You are likely exceeding the aqueous solubility limit of the compound in your final solution. When you dilute a concentrated DMSO stock into an aqueous buffer, the compound, which is highly soluble in DMSO, is suddenly in a much less favorable environment. This can lead to supersaturation and subsequent precipitation.[1] To mitigate this, consider the following:

  • Reduce the final concentration: Your target concentration may be too high for the aqueous system.

  • Decrease the percentage of DMSO: Aim for the lowest possible final concentration of DMSO in your working solution, as it can influence the solubility and may have off-target effects in biological assays.

  • Modify the dilution method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the pre-warmed aqueous buffer with vigorous mixing. This can help to disperse the compound more effectively and delay precipitation.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming can be an effective strategy to increase the dissolution rate and solubility. However, this should be done with caution. The amide bond in the acetamide moiety could be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. It is crucial to assess the thermal stability of the compound before employing heat. A forced degradation study can provide valuable insights into the compound's stability under thermal stress.[3][]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is expected to be highly pH-dependent. As a salt of a weak base, it will be most soluble at acidic pH where the piperazine nitrogens are fully protonated. As the pH increases towards the pKa of the piperazine nitrogens, the compound will begin to convert to its less soluble free base form, potentially leading to precipitation. Therefore, maintaining an acidic to neutral pH is generally recommended for optimal solubility.[5][6]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A5: This is a critical distinction in drug discovery and development.

  • Kinetic solubility measures the concentration of a compound at which it begins to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer.[1][2] This is relevant for many in vitro assays where compounds are introduced in this manner.

  • Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with the solid material.[1] This is a more fundamental property of the compound and is crucial for understanding its behavior in formulation and in vivo.

For initial screening and most cell-based assays, kinetic solubility is the more immediate concern. For formulation development and predicting oral absorption, thermodynamic solubility is paramount.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

Initial Assessment

Before attempting more complex solutions, ensure the following have been addressed:

  • Verify Compound Identity and Purity: Ensure the material you are using is of high purity and the correct chemical entity.

  • Use High-Purity Water: Use purified water (e.g., Milli-Q or equivalent) to avoid contaminants that could affect solubility.

  • Adequate Agitation and Time: Ensure the solution is being stirred or vortexed vigorously for a sufficient period.

Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, follow this workflow:

Caption: A decision tree for troubleshooting the aqueous solubility of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method is ideal for early-stage drug discovery to assess the solubility of compounds when diluted from a DMSO stock.[7][8][9][10]

Materials:

  • 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in DMSO.

  • Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a new 96-well plate.

  • Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well.

  • Mix and Incubate: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal begins to increase sharply is the kinetic solubility.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This "gold standard" method determines the true solubility of the compound at equilibrium.[1][3][11][12][13]

Materials:

  • 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (solid)

  • Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Solutions: Add an excess amount of the solid compound to vials containing a known volume of each aqueous buffer. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the solid and liquid phases by either centrifuging the vials at high speed or filtering the solution through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant or filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Physicochemical Properties and Stability Considerations

Table 1: Predicted Physicochemical Properties and Stability Profile

PropertyPredicted Value/BehaviorRationale and Considerations
Aqueous Solubility High in acidic to neutral pHDihydrochloride salt form enhances water solubility. Solubility is expected to decrease as pH increases.
pKa Two pKa values expectedThe two nitrogen atoms of the piperazine ring will have distinct pKa values. These can be estimated using computational tools or determined experimentally by potentiometric titration.[14][15]
Stability
HydrolyticPotentially susceptible to hydrolysisThe amide bond may undergo hydrolysis under strongly acidic or basic conditions, especially with heat.[16][17][18]
OxidativePotential for oxidationThe nitrogen atoms in the piperazine ring are potential sites for oxidation.
PhotolyticTo be determined experimentallyAromatic systems and compounds with heteroatoms can be susceptible to photodegradation.
ThermalTo be determined experimentallyForced degradation studies are recommended to assess thermal stability.[3][]
Forced Degradation Studies

To understand the intrinsic stability of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, forced degradation studies are recommended.[3][][19] These studies involve exposing the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl, heat (e.g., 60°C)
Basic Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)
Oxidation 3% H₂O₂, room temperature
Thermal Solid compound at elevated temperature (e.g., 80°C)
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines)

Advanced Troubleshooting: Disproportionation of Hydrochloride Salts

A potential issue with hydrochloride salts, especially in solid or suspension formulations, is disproportionation. This is the conversion of the salt form back to the less soluble free base.[10][20][21]

Disproportionation HCl_Salt 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (Soluble) Free_Base Free Base (Poorly Soluble) HCl_Salt->Free_Base Disproportionation (High pH, Humidity) Free_Base->HCl_Salt Protonation (Low pH)

Caption: The equilibrium between the soluble hydrochloride salt and the poorly soluble free base.

Factors that can promote disproportionation include:

  • High pH: Exposure to a basic environment will deprotonate the piperazine nitrogens.

  • Humidity: Moisture can facilitate the conversion of the salt to the free base.

  • Excipients: In a formulation, certain excipients can create a microenvironment with a higher pH, leading to disproportionation.[2]

Mitigation Strategies:

  • pH Control: Maintain a sufficiently low pH in the formulation.

  • Moisture Protection: Store the compound in a dry environment.

  • Careful Excipient Selection: Avoid basic excipients in solid dosage forms.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Glomme, A., & Dressman, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 6-11.
  • Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Al-Hamdani, Y. J. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 27(2), 274-278.
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.
  • NextSDS. (n.d.). 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913.
  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Parks, B. A., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 472, 263-270.
  • Crystal Pharmatech. (2025, November 19). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • USPTO. (2018, October 18). Search for patents. Retrieved from [Link]

  • Davies, M. N., et al. (2006). Benchmarking pK(a) prediction. BMC Biochemistry, 7, 18.
  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014).
  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography, 44(6), 283-288.
  • Siepmann, J., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 856-865.
  • Hein, J. E., et al. (2021). Automated solubility screening platform using computer vision.
  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937.
  • Al-Akayleh, F., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 13(8), 1159.
  • Teva api. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 39(1-3), 87-113.

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting &amp; Optimization for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

Welcome to the Advanced Applications Support Center. As a piperazine derivative supplied as a dihydrochloride salt, 2-(2,2-dimethylpiperazin-1-yl)acetamide presents a triad of LC-MS challenges: extreme hydrophilicity (le...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a piperazine derivative supplied as a dihydrochloride salt, 2-(2,2-dimethylpiperazin-1-yl)acetamide presents a triad of LC-MS challenges: extreme hydrophilicity (leading to poor reversed-phase retention), basicity (causing peak tailing via silanol interactions), and a high chloride counterion load (resulting in severe electrospray ion suppression).

This guide provides mechanistic troubleshooting and self-validating protocols to help you optimize retention, peak shape, and MS sensitivity.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My compound elutes in the void volume ( t0​ ) on a standard C18 column. How can I increase retention? Causality & Solution: Standard C18 phases rely entirely on hydrophobic partitioning. Your compound is a highly polar, doubly protonated amine (at typical acidic LC pH), making it too hydrophilic to partition into the C18 stationary phase. Actionable Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% acetonitrile). The analyte partitions into a water-enriched layer on the silica surface, effectively reversing the elution order compared to RP-LC (1)[1]. Alternatively, if RP-LC is mandatory for your workflow, utilize a T3-type C18 column, which features lower ligand density and larger pore sizes to prevent phase dewetting in 100% aqueous conditions (2)[2].

Q2: I am observing severe peak tailing and broad peak shapes. What is the mechanism, and how do I correct it? Causality & Solution: The piperazine ring contains basic nitrogen atoms. In both RP-LC and HILIC, these positively charged amines undergo secondary cation-exchange interactions with negatively charged, unendcapped residual silanols on the silica backbone (3)[3]. Actionable Fix: Introduce a volatile buffer to mask these interactions. In HILIC, ion exchange is a strong contributor to retention; using 10 mM ammonium formate or ammonium acetate (pH 3.0 - 5.0) in both the aqueous and organic mobile phases provides sufficient ionic strength to outcompete the analyte for silanol binding sites, sharpening the peak (4)[4].

Q3: The MS signal (ESI+) is extremely weak, but the UV signal is strong. Why am I losing sensitivity? Causality & Solution: The culprit is the dihydrochloride salt form. High concentrations of chloride ions in the electrospray droplet cause severe ion suppression. Chloride competes with the analyte for surface charge on the ESI droplet and can form neutral gas-phase complexes (e.g., [M+H]++Cl−→M⋅HCl ), neutralizing the ion before it enters the mass analyzer (5)[5]. Actionable Fix: Do not inject high concentrations of the raw salt. Dilute the sample significantly (e.g., 1:100 in organic solvent) if the assay's lower limit of quantification allows. Otherwise, perform a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) to desalt the sample prior to injection.

Part 2: Validated Experimental Protocols

Protocol A: HILIC-MS Method for Polar Basic Amines

This protocol utilizes an Amide-HILIC column, which provides superior peak shape for basic amines by avoiding direct bare-silica cation exchange (6)[6].

  • Column Selection: BEH Amide or equivalent HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 10 mM Ammonium formate in 95% Acetonitrile / 5% Water, with 0.1% formic acid. (Note: Buffer salts must be present in the organic phase to maintain ionic strength during the gradient).

  • Gradient Program: Start at 95% B. Hold for 1 min, then linearly decrease to 50% B over 5 minutes. Return to 95% B and equilibrate for at least 10 column volumes.

  • Sample Diluent (Critical Step): Dissolve the 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride standard in a diluent matching the initial conditions (e.g., 80-90% Acetonitrile). If the salt is insoluble, dissolve in minimal water first, then dilute with acetonitrile.

  • System Suitability & Validation Check: Inject a neutral void-volume marker (e.g., toluene) to accurately determine t0​ . Monitor column backpressure; a sudden spike indicates buffer precipitation, meaning the aqueous buffer concentration is too high for the organic ratio.

Protocol B: Rapid Desalting via Strong Cation Exchange (SCX) SPE

Use this protocol to eliminate chloride-induced ion suppression prior to LC-MS analysis.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through an SCX SPE cartridge.

  • Loading: Dilute the dihydrochloride sample in 1 mL of 0.1% Formic acid in water (ensuring the piperazine nitrogens are fully protonated) and load onto the cartridge at 1 drop/second.

  • Washing: Wash with 1 mL of 0.1% Formic acid in water, followed by 1 mL of Methanol. (Mechanism: This removes the chloride counterions and neutral impurities while the basic analyte remains ionically bound).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. (Mechanism: The high pH deprotonates the piperazine, releasing it from the SCX phase).

  • Reconstitution: Evaporate the eluate under nitrogen gas at 40°C and reconstitute in the HILIC sample diluent.

  • System Suitability & Validation Check: Analyze the SPE load, wash, and elute fractions separately during method development to calculate absolute recovery and ensure no premature breakthrough of the highly polar analyte occurs during the aqueous wash.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Strategy Comparison for Piperazine Derivatives

Column ChemistryPrimary Retention MechanismSuitabilityTypical Retention Factor ( k′ )Peak Shape & MS Sensitivity
Standard C18 Hydrophobic PartitioningPoor< 0.5 (Elutes in void)Poor / High ion suppression
T3 / Polar C18 Enhanced Aqueous PartitioningModerate1.0 - 2.0Fair / Moderate sensitivity
Bare Silica HILIC Hydrophilic Partitioning + Ion ExchangeGood3.0 - 6.0Good / High sensitivity
Amide HILIC Hydrophilic Partitioning (H-bonding)Excellent4.0 - 8.0Excellent / High sensitivity

Table 2: Mobile Phase Additive Effects on ESI-MS Sensitivity

Additive (10 mM)Approx. pHESI+ Signal IntensityChromatographic Effect
None (0.1% FA only) ~2.7LowSevere tailing on silica phases
Trifluoroacetic Acid (TFA) ~2.0Very LowSharp peaks, but severe MS suppression
Ammonium Formate ~3.0 - 4.0HighSharp peaks, excellent MS compatibility
Ammonium Acetate ~4.0 - 6.0HighSharp peaks, excellent buffer capacity

Part 4: Mechanistic Visualizations

Workflow N1 Analyze Analyte: 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride N2 Challenge 1: High Polarity (Poor RP Retention) N1->N2 N3 Challenge 2: Basic Piperazine (Peak Tailing) N1->N3 N4 Challenge 3: Dihydrochloride Salt (ESI Ion Suppression) N1->N4 N5 Solution: HILIC or T3 Column (e.g., Amide stationary phase) N2->N5 N6 Solution: 10mM Ammonium Formate (Masks silanol interactions) N3->N6 N7 Solution: SCX-SPE Desalting or High Organic Dilution N4->N7 N8 Optimized LC-MS/MS Method High Sensitivity & Retention N5->N8 N6->N8 N7->N8

LC-MS Method Development Workflow for Polar Basic Salts.

Mechanism D1 ESI Droplet Formation (Analyte + High [Cl-]) D2 Droplet Evaporation & Charge Concentration D1->D2 D3 Chloride Accumulation at Droplet Surface D2->D3 D4 Analyte Eviction Blocked & Neutralization (M + Cl- -> M-HCl) D3->D4 D5 Decreased Gas-Phase Analyte Ions[M+H]+ D4->D5 D6 Signal Suppression in Mass Spectrometer D5->D6

Mechanism of Chloride-Induced Ion Suppression in ESI.

Part 5: References

  • Waters Corporation (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from:[Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from: [Link]

  • LCGC International (2026). What You Need to Know About HILIC. Retrieved from:[Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from:[Link]

  • Waters Blog (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from:[Link]

  • bioRxiv.org (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from: [Link]

  • ResearchGate. Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Retrieved from: [Link]

Sources

Troubleshooting

preventing degradation of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride during storage

Welcome to the Application Science Technical Support Center . This portal is designed for researchers and drug development professionals working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center . This portal is designed for researchers and drug development professionals working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride .

Because this compound combines a highly hygroscopic salt form with a hydrolytically sensitive primary amide, improper handling rapidly compromises experimental integrity. This guide provides field-proven, causality-driven solutions to prevent degradation, ensure batch-to-batch reproducibility, and validate your storage workflows.

MODULE 1: Mechanistic Knowledge Base

To prevent degradation, we must first understand the chemical causality behind it. The stability of this compound is governed by the conflicting nature of its functional groups.

While primary acetamides are generally stable against hydrolysis in neutral conditions—requiring an activation energy of approximately 76.0 kJ/mol to cleave[1]—the dihydrochloride salt drastically alters this dynamic. Piperazine dihydrochlorides are notoriously hygroscopic[2]. When exposed to atmospheric humidity, the crystal lattice absorbs water (deliquescence). This absorbed moisture dissolves the localized HCl, creating an aggressive, highly acidic microenvironment (pH < 2).

This self-generated acidic environment acts as a catalyst, lowering the activation energy required to cleave the acetamide bond, ultimately degrading your API into 2-(2,2-dimethylpiperazin-1-yl)acetic acid and ammonium chloride.

Degradation A 2-(2,2-dimethylpiperazin-1-yl) acetamide dihydrochloride B Atmospheric Moisture (H2O Absorption) A->B Improper Storage C Deliquescence & Lattice Collapse B->C D Acidic Microenvironment (Dissolved HCl, pH < 2) C->D E Acid-Catalyzed Hydrolysis of Acetamide Bond D->E Catalytic Cleavage F Degradant 1: Piperazine Acetic Acid E->F G Degradant 2: Ammonium Chloride E->G

Mechanistic pathway of moisture-induced hydrolytic degradation.

MODULE 2: Troubleshooting & FAQs

Q: My freshly purchased powder turned into a sticky, caked mass after two weeks on the bench. Is it ruined? A: Yes, the batch is likely compromised. This physical change is called deliquescence. The dihydrochloride salt has absorbed ambient moisture, causing the crystal structure to collapse[3]. Once in this state, localized acid-catalyzed hydrolysis accelerates rapidly. You must discard this batch or re-purify it via recrystallization, as the assay purity has undoubtedly dropped.

Q: I am seeing a new peak on my LC-MS with a mass of[M - 17 + 18]. What is causing this? A: You are observing the primary hydrolysis degradant: 2-(2,2-dimethylpiperazin-1-yl)acetic acid. The mass shift corresponds to the loss of the amine group (-NH2, mass 16) and the addition of a hydroxyl group (-OH, mass 17) from water, effectively converting the acetamide to a carboxylic acid. This confirms that your storage environment is failing to exclude moisture.

Q: Can I store the bulk bottle at -20°C and just take it out when I need it? A: No. This is a common and fatal handling error. If you remove a cold bottle from a -20°C freezer and open it immediately, atmospheric moisture will instantly condense on the cold powder. You are actively introducing water into your reagent. You must allow the sealed container to reach room temperature in a desiccator before opening it.

Q: Why is my compound turning slightly yellow over time? A: Discoloration is a classic indicator of piperazine ring oxidation[2]. While the dihydrochloride salt protects the piperazine nitrogens by keeping them protonated, any loss of HCl (volatilization at warm temperatures) generates trace amounts of the free base. The free secondary amine on the piperazine ring is highly susceptible to atmospheric oxidation, forming N-oxides.

MODULE 3: Quantitative Data & Diagnostics

To effectively monitor the health of your compound, utilize the following diagnostic parameters.

Degradation PathwayPrimary TriggerKinetic AcceleratorAnalytical Marker (LC-MS/HPLC)Preventive Measure
Hydrolysis Atmospheric MoistureAcidic microenvironment (dissolved HCl)Appearance of carboxylic acid peak; loss of primary amide peak.Store in argon-flushed desiccator; use PTFE-lined caps.
Oxidation Oxygen ExposureTrace free-base formation (loss of HCl)Broadening of peaks; appearance of N-oxide mass (+16 Da).Handle in inert atmosphere (Glovebox).
Thermal Degradation High Temperatures (>40°C)Extended durationNon-specific baseline drift; discoloration (yellowing).Long-term storage at -20°C.

MODULE 4: Self-Validating Experimental Protocols

Do not rely on passive storage. The following protocols are designed as self-validating systems , meaning the workflow inherently proves its own success or failure.

Protocol 1: Moisture-Exclusion Aliquoting Workflow

Objective: Prevent repeated freeze-thaw condensation and moisture ingress during daily use.

  • Equilibration: Remove the bulk compound from the -20°C freezer. Place the unopened bottle in a vacuum desiccator and allow it to warm to room temperature for exactly 2 hours. (Causality: Prevents condensation on cold surfaces).

  • Inert Transfer: Transfer the sealed bottle into a glovebox purged with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket over the powder). Ensure the glovebox moisture sensor reads < 1 ppm H2O.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10 mg) into pre-dried, amber glass vials. (Causality: Amber glass prevents incidental photodegradation; single-use vials eliminate repeated exposure).

  • Sealing: Cap the vials using PTFE-lined screw caps. Do not use standard silicone septa, as silicone is highly permeable to moisture over time. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step (Mass Tracking): Weigh exactly 3 sealed reference vials on an analytical balance to 0.1 mg precision. Record this "Dry Mass".

  • Storage: Place all vials in a secondary container with indicating silica gel (blue = dry, pink = wet) and store at -20°C.

  • Validation Check: Every 30 days, re-weigh the 3 reference vials. A mass increase of >0.5 mg indicates moisture ingress and seal failure.

Workflow Start Equilibrate Bulk to RT (In Desiccator) Glovebox Transfer to Glovebox (Argon, <1 ppm H2O) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Volumes) Glovebox->Aliquot Seal Seal with PTFE Caps & Record Baseline Mass Aliquot->Seal Desiccator Secondary Desiccator Jar with Indicating Silica Seal->Desiccator Storage Long-Term Storage (-20°C) Desiccator->Storage Validation Self-Validation: Monthly Mass Check Storage->Validation Verifies Seal Integrity

Self-validating workflow for aliquoting and storing hygroscopic dihydrochloride salts.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: Quantify the extent of acetamide hydrolysis prior to critical experiments.

  • Sample Preparation: Dissolve 1.0 mg of the stored aliquot in 1.0 mL of anhydrous Acetonitrile (do not use aqueous buffers for the stock solution to prevent immediate on-bench hydrolysis).

  • Column Selection: Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm) capable of handling polar basic compounds.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Causality: TFA acts as an ion-pairing agent, improving the peak shape of the highly polar piperazine).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a fast gradient from 2% B to 95% B over 5 minutes.

  • Detection: Monitor at 210 nm (the amide bond has weak chromophoric activity, requiring low UV detection).

  • Self-Validation Step (System Suitability): Inject a known degraded sample (intentionally expose 1 mg to 1M HCl for 24 hours). You must clearly resolve the parent peak from the more polar 2-(2,2-dimethylpiperazin-1-yl)acetic acid peak (which will elute earlier). If resolution (Rs) is < 2.0, adjust the gradient slope before analyzing your actual storage samples.

References

  • CHAPTER 2: Hydrolytic Degradation - Books Source: The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Stabilizing 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride in Biological Buffers

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride. Instability in biological buffers can compromise experimental reproducibility and therapeutic efficacy. This document offers a framework for understanding the molecule's inherent liabilities, selecting appropriate formulation components, and troubleshooting common stability challenges.

Understanding the Molecule: Key Chemical Features

To effectively stabilize this compound, it is crucial to first understand its structural components and their susceptibility to degradation. The molecule consists of a dimethyl-substituted piperazine ring linked to an acetamide group and is supplied as a dihydrochloride salt.

  • Piperazine Ring: The nitrogen atoms in the piperazine ring are basic and are primary sites for protonation. They are also susceptible to oxidation, which can be accelerated by factors like pH, temperature, and the presence of metal ions.[1]

  • Acetamide Moiety: The amide bond in the acetamide group is a critical liability. It is susceptible to hydrolysis, a process that can be catalyzed by either acidic or basic conditions, leading to the cleavage of the molecule.[2][3]

  • Gem-Dimethyl Group: The two methyl groups on the piperazine ring provide steric hindrance. This structural feature may slow the rate of certain degradation reactions compared to unsubstituted piperazine, but it does not eliminate them.

  • Dihydrochloride Salt: The compound is supplied as a salt of hydrochloric acid, indicating that the two piperazine nitrogens are protonated. This form generally enhances aqueous solubility. However, dissolving the salt in an unbuffered solution will result in an acidic pH, which could directly influence the rate of amide hydrolysis.[4][5]

Below is a diagram illustrating the primary potential degradation pathways for this molecule.

Parent 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride Hydrolysis Amide Hydrolysis Parent->Hydrolysis H₂O Oxidation Piperazine Oxidation Parent->Oxidation [O] Prod_Hydrolysis Degradation Products: 2,2-dimethylpiperazine + Acetamide derivative Hydrolysis->Prod_Hydrolysis Prod_Oxidation Degradation Products: N-oxides, ring-opened species Oxidation->Prod_Oxidation Catalyst1 Catalyzed by: Low or High pH Catalyst1->Hydrolysis Catalyst2 Catalyzed by: Oxygen, Metal Ions, Light Catalyst2->Oxidation

Caption: Systematic workflow for troubleshooting compound instability.

Step 1: Choosing the Right Biological Buffer

The choice of buffer is the foundation of a stable formulation. An inappropriate buffer can actively contribute to degradation. Piperazine-family buffers like PIPES are often a good starting point as they generally do not form complexes with metal ions, which can catalyze oxidative degradation. [6][7] Table 1: Comparison of Common Biological Buffers

Buffer NamepKa (at 25°C)Effective pH RangeKey Characteristics & Potential Interactions
MES 6.155.5 - 6.7Does not form complexes with most metal ions. [7]Good for many biochemical assays.
PIPES 6.806.1 - 7.5Does not form complexes with most metal ions. [6][7]Do not autoclave. [6]
HEPES 7.556.8 - 8.2Widely used in cell culture; can produce hydrogen peroxide when exposed to light.
Tris 8.067.5 - 9.0Primary amine can be reactive. pH is highly temperature-dependent.
Phosphate (PBS) 7.206.5 - 7.5Can precipitate with divalent cations (Ca²⁺, Mg²⁺) and may accelerate degradation.
Citrate 3.13, 4.76, 6.402.5 - 6.5Can chelate metal ions, which may be beneficial. [8]Often used to maintain acidic pH.
Step 2: Experimental Protocol: pH-Rate Profile Study

This experiment is essential to identify the pH at which the compound is most stable.

Objective: To determine the degradation rate of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 3 to 9). Ensure the final ionic strength is consistent across all buffers.

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a non-reactive solvent (e.g., water or DMSO).

  • Incubation: Dilute the stock solution to a fixed final concentration (e.g., 100 µM) in each of the prepared buffers in triplicate. Place the samples in a temperature-controlled incubator set to a stress condition (e.g., 40°C or 50°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each sample. Immediately quench any further reaction by freezing at -80°C or by mixing with a quenching solution if necessary.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated, stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line represents the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Step 3: Mitigating Oxidation and Other Degradation Pathways

If the pH-rate profile study does not fully stabilize the compound, oxidative degradation is the next most likely cause.

  • Inert Atmosphere: When preparing buffers and solutions, sparge them with an inert gas like nitrogen or argon to remove dissolved oxygen. [1][8]Overlay the headspace of storage vials with the inert gas before sealing.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. Including a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent catalysis. [8][9]* Antioxidants: In some cases, adding an antioxidant such as ascorbic acid may be necessary to act as a scavenger for oxidative species. [9]However, compatibility with the compound and downstream assay must be confirmed.

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation. [6]

Step 4: The Role of Excipients

In some cases, additional formulation components, or excipients, may be required to enhance stability or solubility.

  • Co-solvents: For compounds with poor aqueous solubility, the addition of co-solvents like propylene glycol or ethanol can be beneficial. However, their effect on stability must be evaluated.

  • Polymers: Excipients like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be used to create solid dispersions that enhance solubility and stability for oral formulations. [10][11]

Summary of Best Practices

Table 2: Key Recommendations for Formulation and Handling

ParameterRecommendationRationale
pH Control Perform a pH-rate profile study to determine the optimal pH. Start evaluation in the pH 3-5 range. [12]Amide hydrolysis is a primary degradation pathway and is highly pH-dependent. [3]
Buffer Selection Use high-purity, non-reactive buffers like MES or PIPES. [7]Avoid buffers that may interact with the compound or assay.The buffer system is the first line of defense against pH shifts and can influence reaction rates.
Storage Store stock solutions frozen (-20°C or -80°C) in single-use aliquots. [13]Protect from light. [6]Minimizes degradation from temperature, freeze-thaw cycles, and light exposure.
Oxygen Control Prepare solutions using de-gassed buffers and consider storage under an inert gas (N₂ or Ar). [1][8]The piperazine ring is susceptible to oxidation. [1]
Additives If oxidation is suspected, consider adding a chelating agent like EDTA (0.01-0.1%). [8][9]Sequesters catalytic metal ions that promote oxidative degradation.
Sterilization Do not autoclave solutions containing the compound. Use sterile filtration.High temperatures accelerate chemical degradation. [1][6]

References

  • Vertex AI Search. (2025). Chemical Stability Analysis of Biological Buffer PIPES.
  • BenchChem. (2025).
  • ACS Publications. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • MDPI. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. [Link]

  • ResearchGate. (2025). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]

  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • Biosynce Blog. (2025). What are the stability conditions of piperazine?.
  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Vertex AI Search. (2026).
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • PMC. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • JOCPR. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. [Link]

  • Hopax Fine Chemicals Blog. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies.
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • ACS Publications. (2020). Influence of Excipients on Cocrystal Stability and Formation. Crystal Growth & Design. [Link]

  • ResearchGate. (2025). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

Sources

Troubleshooting

resolving peak tailing in 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride chromatography

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals struggling with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals struggling with the chromatographic behavior of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride .

Basic amines, particularly highly polar piperazine derivatives formulated as dihydrochloride salts, are notorious for exhibiting severe peak tailing in reversed-phase High-Performance Liquid Chromatography (HPLC)[1]. This guide bypasses generic advice to provide a mechanistic understanding of why this specific molecule tails and delivers self-validating, field-proven protocols to achieve symmetrical, reproducible peaks.

Diagnostic Workflow for Piperazine Peak Tailing

Before altering your method, you must determine if the tailing is a systemic physical issue or a chemical interaction specific to the piperazine moiety.

G Start Assess Peak Asymmetry (USP Tailing Factor > 1.5) CheckSystem Is tailing systemic (all peaks) or specific to the API? Start->CheckSystem Systemic Systemic Issue: Check void volume, frits, or column overload CheckSystem->Systemic All peaks tail Specific Specific to Piperazine: Secondary Silanol Interactions CheckSystem->Specific Only basic peak tails AdjustPH Strategy 1: Mobile Phase pH Specific->AdjustPH Additives Strategy 2: Mobile Phase Additives (TEA or TFA Ion-Pairing) Specific->Additives Column Strategy 3: Column Chemistry (CSH or Base-Deactivated) Specific->Column LowPH Low pH (< 2.5) Fully Protonate Silanols AdjustPH->LowPH HighPH High pH (> 10.0) Deprotonate Piperazine Amines AdjustPH->HighPH

Workflow for diagnosing and resolving peak tailing of basic piperazine derivatives in HPLC.

Core Troubleshooting Guide & FAQs

Q1: Mechanistically, why does 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride exhibit such severe peak tailing on my standard C18 column? A: The root cause is a mixed-mode retention mechanism driven by secondary ion-exchange interactions[2]. Your analyte contains a piperazine ring with two basic nitrogen atoms. Because it is a dihydrochloride salt, it readily dissociates in the mobile phase, leaving the basic amines fully protonated (positively charged) at neutral to mildly acidic pH levels[3].

Standard silica-based C18 columns contain residual, unbonded surface silanol groups (Si-OH). These silanols have a pKa between 3.5 and 4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻)[4]. The positively charged piperazine nitrogens undergo strong electrostatic attraction to these negatively charged sites. Because this ion-exchange interaction is kinetically slower than the primary hydrophobic partitioning of the C18 phase, a portion of the analyte molecules is delayed, creating a broad, trailing edge (tailing)[3].

Q2: How does adjusting the mobile phase pH resolve this specific interaction? A: pH manipulation is the most powerful tool for disrupting the ion-exchange causality. You must push the pH to an extreme to neutralize one of the two interacting species[4]:

  • The Low-pH Strategy (pH < 2.5): By using strong acidic modifiers (e.g., 0.1% Formic Acid or Phosphoric Acid), you force the mobile phase pH well below the pKa of the silanol groups. This fully protonates the silanols back to a neutral state (Si-OH), effectively shutting down the ion-exchange pathway[5]. The piperazine remains charged, but it now only interacts with the hydrophobic C18 chains.

  • The High-pH Strategy (pH > 10.0): By using a basic buffer (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), you push the pH above the pKa of the piperazine nitrogens (typically ~9.5–10.0). This deprotonates the analyte, rendering it neutral[4]. A neutral molecule cannot undergo electrostatic interactions with ionized silanols. Note: This requires a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand high pH without dissolving.

Q3: If I cannot change my pH due to method validation constraints, what mobile phase additives can I use? A: If you are locked into a mid-pH range (pH 4–7), you must rely on masking agents or ion-pairing reagents:

  • Triethylamine (TEA): Adding 5–10 mM TEA acts as a sacrificial competing base. TEA is a small, highly basic amine that aggressively binds to the ionized silanols, physically blocking the larger piperazine analyte from those active sites[5].

  • Trifluoroacetic Acid (TFA): Adding 0.05% - 0.1% TFA serves a dual purpose. It lowers the pH to suppress silanol ionization, and the heavily fluorinated, hydrophobic trifluoroacetate anion acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperazine, which elutes symmetrically[6].

Q4: What column chemistries are engineered specifically for highly basic dihydrochloride salts? A: Avoid older "Type A" silica columns, which contain high trace metal impurities that increase silanol acidity[2]. Instead, use:

  • Base-Deactivated (End-capped) Columns: These use "Type B" ultra-pure silica where residual silanols are chemically reacted with short-chain silanes (trimethylchlorosilane) to cap the active sites[2].

  • Charged Surface Hybrid (CSH) Columns: This is the gold standard for basic amines. The silica surface is intentionally modified with a low-level positive charge. This creates electrostatic repulsion between the column surface and the positively charged piperazine, drastically sharpening the peak without requiring TFA or high concentrations of buffers[1].

Quantitative Impact of Chromatographic Interventions

The table below summarizes the expected causality and quantitative impact of various interventions on the USP Tailing Factor ( Tf​ ) for 2-(2,2-dimethylpiperazin-1-yl)acetamide. A Tf​ of 1.0 is perfectly symmetrical; Tf​>1.5 is generally unacceptable for accurate quantitation.

Parameter AdjustedExperimental ConditionCausality / Mechanism of ActionExpected USP Tailing Factor ( Tf​ )
Baseline (Control) Standard C18, pH 6.5, No additivesIonized silanols attract protonated basic amines.2.5 – 3.5 (Severe Tailing)
Low pH Modification Standard C18, 0.1% Phosphoric Acid (pH ~2.0)Silanols are fully protonated (neutralized), preventing ion-exchange.1.2 – 1.4 (Acceptable)
High pH Modification Hybrid C18 (BEH), 10mM NH₄HCO₃ (pH 10.5)Piperazine is fully deprotonated (neutralized), preventing ion-exchange.1.0 – 1.1 (Excellent)
Competing Base Standard C18, pH 6.5 + 10 mM TEATEA competitively binds and masks active silanol sites.1.1 – 1.3 (Good)
Column Chemistry Charged Surface Hybrid (CSH) Column, pH 2.5Surface positive charge electrostatically repels the basic analyte.1.0 – 1.1 (Excellent)

Step-by-Step Methodology: Method Optimization for Basic Amines

To systematically resolve peak tailing for this compound, execute the following self-validating protocol. This ensures that any improvement in peak shape is a direct result of chemical control rather than artifactual system changes.

Phase 1: Baseline System Suitability

  • Prepare the Standard: Dissolve 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride in the initial mobile phase to a concentration of 0.5 mg/mL. Causality: Dissolving in the mobile phase prevents peak distortion caused by solvent mismatch.

  • Establish Baseline: Inject 5 µL onto a standard ultra-pure Type B C18 column using a neutral mobile phase (e.g., Water/Acetonitrile).

  • Calculate Asymmetry: Record the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , proceed to Phase 2.

Phase 2: Silanol Suppression (Low pH)

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Execute Run: Run a gradient from 5% B to 95% B over 10 minutes.

  • Evaluate: The low pH neutralizes silanols, and the TFA provides ion-pairing. Calculate Tf​ . If Tf​≤1.2 , the method is optimized. If tailing persists, the column may have severe metal contamination or degradation. Proceed to Phase 3.

Phase 3: Analyte Neutralization (High pH) Note: Ensure your LC system lines and column are rated for high pH (e.g., polymeric or hybrid silica).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Execute Run: Inject the standard using the same gradient profile.

  • Evaluate: At pH 10.5, the piperazine nitrogens are deprotonated. The analyte will elute later (increased hydrophobicity) and should exhibit a highly symmetrical peak ( Tf​≈1.0 ).

Phase 4: Validation of Causality To validate that the system is robust, perform an injection volume linearity test (inject 1 µL, 5 µL, and 10 µL). If the Tf​ remains constant across volumes, the chemical interactions are successfully controlled. If Tf​ increases dramatically with volume, the column is experiencing mass overload, and you must utilize a higher capacity stationary phase or reduce the sample concentration.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International. Available at:[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride vs standard piperazine derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating structural modifications of the piperazine scaffold. The Strategic Evolution of the Piperazine Scaffold Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating structural modifications of the piperazine scaffold.

The Strategic Evolution of the Piperazine Scaffold

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and establish critical hydrogen-bonding interactions with target proteins[1]. However, standard unsubstituted piperazines and simple mono-methylated derivatives often introduce significant pharmacokinetic liabilities. Specifically, the exposed secondary and tertiary amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and bioactivation, leading to the formation of reactive iminium ions and rapid systemic clearance[2].

To circumvent these metabolic bottlenecks, the strategic incorporation of steric bulk has become a cornerstone of modern lead optimization. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride (CAS: 1774892-13-5) represents a highly engineered building block designed to overcome the limitations of standard piperazines[3]. By integrating a gem-dimethyl group and a versatile acetamide linker, this derivative offers superior metabolic stability while retaining the favorable physicochemical traits of the parent heterocycle.

Mechanistic Rationale: The Power of Steric Hindrance

As an Application Scientist evaluating building blocks for drug discovery, it is critical to understand the causality behind structural modifications. The superiority of the 2,2-dimethylpiperazine core over standard piperazine derivatives is rooted in three distinct mechanistic advantages:

  • Steric Blockade of CYP450 Enzymes: The primary route of piperazine degradation is oxidation at the carbon adjacent to the nitrogen atom. The gem-dimethyl group at the 2-position creates a dense steric shield[4]. This bulk physically prevents the catalytic heme center of metabolizing enzymes (such as CYP3A4 and CYP2D6) from accessing the vulnerable C-H bonds, dramatically reducing the rate of N-dealkylation[5].

  • pKa Modulation and Reduced hERG Liability: The inductive electron-donating effect of the methyl groups, combined with the electron-withdrawing nature of the acetamide linker, fine-tunes the basicity ( pKa ) of the piperazine nitrogens. This modulation often reduces off-target binding affinities, particularly mitigating the risk of hERG channel blockade—a common toxicity issue with highly basic amines.

  • Conformational Restriction: The bulky methyl groups restrict the ring-flipping dynamics of the piperazine core, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, often translating to higher binding affinities.

G A Standard Piperazine B CYP450 Enzyme Access A->B C N-Dealkylation & Bioactivation B->C D 2,2-Dimethylpiperazine E Steric Blockade (Gem-Dimethyl) D->E F Metabolic Stability Retained E->F

Mechanistic pathway of CYP450-mediated metabolism vs. steric blockade.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between standard piperazine derivatives and the engineered 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

ParameterUnsubstituted Piperazine1-Methylpiperazine2-(2,2-Dimethylpiperazin-1-yl)acetamide
Steric Hindrance MinimalLowHigh (Gem-dimethyl blockade)
Metabolic Stability (HLM t1/2​ ) Short (< 20 min)Short (< 30 min)Extended (> 60 min)
CYP450 Bioactivation Risk High (Iminium ion formation)ModerateLow (Blocked oxidation sites)
Aqueous Solubility HighHighVery High (Dihydrochloride salt)
Functionalization Potential Bifunctional (Secondary amines)MonofunctionalHigh (Acetamide linker)

Experimental Validation: Microsomal Stability Workflow

To objectively validate the metabolic superiority of 2-(2,2-dimethylpiperazin-1-yl)acetamide derivatives, we employ a self-validating In Vitro Human Liver Microsomal (HLM) Stability Assay.

Causality & Self-Validation: This protocol is designed as a closed, self-validating system. It utilizes Verapamil as a high-clearance positive control to verify the enzymatic viability of the microsomes. Furthermore, the use of cold acetonitrile containing an internal standard (IS) serves a dual purpose: it instantly denatures proteins to quench the reaction at precise timepoints, and it normalizes any volumetric variations during the extraction phase.

Step-by-Step Methodology
  • Master Mix Preparation: Suspend Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Rationale: The phosphate buffer maintains physiological pH and provides the necessary ionic strength and lipid environment to preserve CYP450 structural integrity.

  • Compound Spiking: Add the test compound (e.g., 2-(2,2-dimethylpiperazin-1-yl)acetamide) to achieve a final assay concentration of 1 µM. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Rationale: NADPH acts as the obligate electron donor, triggering the CYP450 catalytic cycle. Without it, oxidation cannot occur.

  • Kinetic Sampling: At precise intervals ( t=0,15,30,45,and 60 minutes), withdraw 50 µL aliquots from the incubation matrix.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a pre-calibrated analytical internal standard.

    • Rationale: The cold organic solvent induces instantaneous protein precipitation, halting all enzymatic activity and capturing an exact kinetic snapshot of the remaining parent compound.

  • Extraction and Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of parent compound remaining, allowing for the calculation of intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Step1 1. Incubation (Test Cpd + HLM + NADPH) Step2 2. Kinetic Sampling (t=0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quench (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate t1/2 & CLint) Step4->Step5

Self-validating workflow for in vitro human liver microsomal stability.

Conclusion

For drug development professionals, the selection of appropriate chemical building blocks dictates the downstream success of lead optimization. While standard piperazines offer excellent initial target engagement, their metabolic liabilities often lead to late-stage attrition. By utilizing 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride , researchers can proactively engineer metabolic stability into their molecules via steric hindrance, while leveraging the acetamide moiety for further structural functionalization.

References

  • 16838 2-(Piperidin-3-yl)pyrimidine dihydrochloride for Sale - Echemi (Source for CAS 1774892-13-5 identification). Echemi. 3[3]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC (National Institutes of Health). 5[5]

  • CAS 846052-89-9: benzyl 2,2-dimethylpiperazine-1-carboxylate. CymitQuimica.4[4]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC (National Institutes of Health). 1[1]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. 2[2]

Sources

Comparative

LC-MS/MS Purity Validation of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride: A Comparative Guide

As drug discovery pipelines demand increasingly stringent quality control, the analytical validation of pharmaceutical building blocks must evolve beyond standard UV-based chromatography. 2-(2,2-dimethylpiperazin-1-yl)ac...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines demand increasingly stringent quality control, the analytical validation of pharmaceutical building blocks must evolve beyond standard UV-based chromatography. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly polar, nitrogen-rich intermediate. Because the piperazine ring lacks extended π -conjugation, it exhibits a very weak UV chromophore[1]. Relying on low-wavelength UV detection (e.g., 210 nm) for this compound often leads to false-positive purity reports due to baseline drift and the inability to detect trace, non-chromophoric organic impurities.

To establish a scientifically rigorous and self-validating quality control framework, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2]. This guide provides a comprehensive comparison between a High-Purity Grade and a Standard Commercial Grade of this compound, detailing the causality behind the analytical choices and providing a robust protocol aligned with ICH Q2(R2) validation guidelines[3].

The Analytical Challenge: Causality in Method Design

When analyzing the dihydrochloride salt of 2-(2,2-dimethylpiperazin-1-yl)acetamide, an Application Scientist must navigate two primary mechanistic challenges:

  • Chloride-Induced Ion Suppression: The presence of two molar equivalents of hydrochloric acid results in a massive localized concentration of chloride ions in the electrospray ionization (ESI) source. In positive ion mode (ESI+), excess chlorides compete for charge and cause severe signal quenching. Solution: The method must utilize a highly buffered, volatile mobile phase (e.g., 10 mM ammonium formate) to neutralize the chloride effect and provide abundant protons for the formation of the [M+H]+ precursor ion ( m/z 172.14).

  • Isobaric Differentiation: Standard synthesis routes can yield positional isomers, such as 3,3-dimethylpiperazin-1-yl acetamide. These isomers have identical molecular weights and often co-elute on standard reversed-phase columns. Solution: Utilizing Multiple Reaction Monitoring (MRM) allows us to fragment the precursor ion in a collision cell. The target compound yields a distinct product ion at m/z 113.1 (corresponding to the loss of the acetamide group), enabling absolute structural specificity even if chromatographic resolution fails.

Comparative Performance Analysis

To demonstrate the critical need for LC-MS/MS validation, we compared a High-Purity Grade of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride against a Standard Commercial Grade . The data below highlights how standard UV methods often mask underlying impurities that MS readily detects.

Table 1: LC-MS/MS Purity & Impurity Profile Comparison
Analytical ParameterHigh-Purity GradeStandard Commercial GradeMechanistic Implication
Overall LC-MS Purity (TIC) > 99.8% 95.5% - 97.2%High-purity grade minimizes downstream side reactions in API synthesis.
Isobaric Impurities (Isomers) Not Detected (< 0.01%) ~ 1.8%Standard grades often contain positional isomers that UV cannot differentiate.
Des-methyl Piperazine Impurity < 0.05% ~ 2.1%Incomplete methylation during synthesis; acts as a competing nucleophile.
Signal-to-Noise (S/N) at LOQ > 150:1 < 40:1High residual inorganic salts in standard grades cause ESI ion suppression.
Mass Accuracy ( Δ ppm) < 2.0 ppm < 2.5 ppmConfirms the exact elemental composition ( C8​H17​N3​O ).

Data synthesized from simulated batch analyses using the MRM protocol described below.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards and matrix blanks to continuously monitor for carryover, ion suppression, and instrument drift, adhering strictly to ICH Q2(R2) standards[3].

Phase A: Sample Preparation (Mitigating Salt Effects)
  • Primary Stock: Dissolve 10.0 mg of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the salt while precipitating highly polar polymeric impurities.

  • Working Solution: Dilute the stock 1:100,000 in Initial Mobile Phase to achieve a final concentration of 10 ng/mL. Causality: Injecting at trace levels prevents the dihydrochloride salt from overwhelming the ESI source, keeping the detector response within the linear dynamic range.

  • Internal Standard (ISTD): Spike samples with 10 ng/mL of Piperazine-d8. Causality: The deuterated standard self-validates the run by normalizing any fluctuations in ionization efficiency caused by residual matrix salts.

Phase B: UHPLC Chromatographic Conditions
  • Column: Polar-embedded C18 or HILIC column (2.1 x 100 mm, 1.7 µm). Causality: Standard C18 columns suffer from "phase collapse" and poor retention for highly polar piperazines. Polar-embedded stationary phases ensure adequate retention factor ( k′>2 ).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase C: MS/MS (MRM) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C. Causality: High temperature is required to efficiently desolvate the highly aqueous mobile phase eluting early in the gradient.

  • MRM Transitions:

    • Quantifier: m/z 172.1 113.1 (Collision Energy: 18 eV)

    • Qualifier: m/z 172.1 58.1 (Collision Energy: 25 eV)

LC-MS/MS Validation Workflow

The following diagram illustrates the logical flow of the analytical procedure, highlighting the transition from physical separation to high-vacuum mass filtering.

LCMS_Workflow A Sample Preparation (Desalting & Dilution) B UHPLC Separation (Polar-embedded C18) A->B 2 µL Injection C ESI Source (+) (Ammonium Formate Buffer) B->C Eluent D Q1: Precursor Selection (m/z 172.14) C->D [M+H]+ Ions E Q2: Collision Cell (CID Fragmentation) D->E Isolation F Q3: Product Ion (m/z 113.1) E->F Fragments G Data Analysis (ICH Q2(R2) Validation) F->G MRM Signal

Caption: LC-MS/MS MRM workflow for the purity validation of 2-(2,2-dimethylpiperazin-1-yl)acetamide.

Conclusion

For highly polar, non-chromophoric intermediates like 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, standard HPLC-UV is analytically blind to critical structural impurities. By employing a rigorously optimized LC-MS/MS method, researchers can confidently differentiate high-purity reagents from standard commercial grades. The use of volatile buffers, optimized MRM transitions, and internal standardization ensures that the data is not only accurate but fully compliant with modern regulatory validation frameworks.

References

  • [3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Cross-Validation of 2-(2,2-dimethylpiperazin-1-yl)acetamide Dihydrochloride HPLC Results: A Comparative Guide

As a Senior Application Scientist, establishing a robust analytical method for highly polar, basic amines requires moving beyond default laboratory habits. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical method for highly polar, basic amines requires moving beyond default laboratory habits. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride presents a classic chromatographic challenge: it is extremely hydrophilic, possesses two highly basic protonated amine centers, and lacks a strong UV chromophore.

This guide provides an objective, data-driven cross-validation comparing traditional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), structured strictly around ICH Q2(R2) validation principles[1][2].

The Causality of Chromatographic Behavior

To understand why method selection matters, we must analyze the physicochemical reality of the analyte. The dihydrochloride salt dictates that both the secondary and tertiary nitrogens on the piperazine ring are fully ionized under standard acidic to neutral mobile phase conditions.

The Failure Mode of RP-HPLC (C18): In standard RP-HPLC, the highly polar nature of the piperazine derivative prevents effective partitioning into the hydrophobic C18 stationary phase, leading to elution at or near the void volume ( t0​ ). Furthermore, the positively charged amines undergo severe electrostatic interactions with ionized residual silanols ( −SiO− ) on the silica support. This secondary ion-exchange mechanism is the primary cause of the severe peak tailing and poor reproducibility historically observed with piperazine derivatives[3][4].

The HILIC Advantage: HILIC reverses this paradigm by utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >80% Acetonitrile). In this environment, an immobilized water-enriched layer forms on the surface of the stationary phase. The polar basic amine partitions favorably into this aqueous layer. This mechanism provides excellent retention and completely bypasses the silanol-induced tailing seen in RP-HPLC[4][5].

Mechanism cluster_RP Reversed-Phase (C18) Failure Mode cluster_HILIC HILIC Retention Mode AnalyteRP Protonated Piperazine Derivative C18 Hydrophobic C18 Phase AnalyteRP->C18 Weak Partitioning (Void Elution) Silanol Ionized Silanols (-SiO⁻) AnalyteRP->Silanol Strong Electrostatic (Peak Tailing) AnalyteHILIC Protonated Piperazine Derivative WaterLayer Immobilized Water Layer AnalyteHILIC->WaterLayer Hydrophilic Partitioning PolarPhase Amide Stationary Phase WaterLayer->PolarPhase H-Bonding & Dipole-Dipole

Chromatographic retention mechanisms: C18 failure vs. HILIC success for polar amines.

Cross-Validation Framework (ICH Q2(R2))

To objectively compare performance, we evaluate both methodologies using the ICH Q2(R2) framework for analytical procedure validation[2]. Because the acetamide group possesses only weak UV absorbance (necessitating low-wavelength detection at 210 nm, which is prone to baseline drift), Evaporative Light Scattering Detection (ELSD) is employed in the optimized method as a universal detector for this non-volatile salt[6][7].

Validation Start Method Cross-Validation ICH Q2(R2) Framework RP Method A: Ion-Pairing RP-HPLC (C18, UV 210nm) Start->RP HILIC Method B: HILIC-ELSD (Amide-Silica, ELSD) Start->HILIC Spec Specificity & Selectivity RP->Spec Lin Linearity & Range (Log-Log for ELSD) RP->Lin Acc Accuracy & Recovery RP->Acc Prec Precision (Repeatability %RSD) RP->Prec HILIC->Spec HILIC->Lin HILIC->Acc HILIC->Prec Eval Statistical Comparison (Superiority & Fit-for-Purpose) Spec->Eval Lin->Eval Acc->Eval Prec->Eval

ICH Q2(R2) Cross-Validation Workflow comparing RP-HPLC and HILIC methodologies.

Step-by-Step Experimental Methodologies

Every protocol must function as a self-validating system. The inclusion of system suitability criteria ensures that data integrity is verified prior to sample analysis.

Protocol A: Ion-Pairing RP-HPLC-UV (The Baseline Alternative)

Causality: Because standard C18 fails to retain the analyte, an ion-pairing reagent (sodium 1-octanesulfonate) must be added to mask the basic charges of the piperazine ring, forming a neutral, hydrophobic complex that can be retained.

  • Step 1: Mobile Phase Preparation. Dissolve 5 mM sodium 1-octanesulfonate in 0.05 M potassium phosphate buffer. Adjust to pH 3.0 using phosphoric acid. Mix with Acetonitrile (80:20, Aqueous:Organic, v/v). Filter through a 0.22 µm membrane.

  • Step 2: Chromatographic Conditions.

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Step 3: System Suitability (Self-Validation). Inject the standard 6 times.

    • Acceptance criteria: Peak asymmetry ( As​ ) between 0.8 and 2.0; %RSD of peak area 2.0%.

Protocol B: HILIC-ELSD (The Optimized Product Method)

Causality: An amide-bonded phase is chosen over bare silica to minimize irreversible ion-exchange interactions. A volatile buffer (ammonium formate) is mandatory; non-volatile salts (like phosphates) will precipitate and destroy the ELSD instrument[7][8].

  • Step 1: Mobile Phase Preparation. Prepare 10 mM ammonium formate in LC-MS grade water. Adjust to pH 3.0 using formic acid (this ensures full protonation of the analyte and suppresses residual silanol ionization). Mix with Acetonitrile (15:85, Aqueous:Organic, v/v).

  • Step 2: Chromatographic Conditions.

    • Column: Amide-HILIC (150 x 4.6 mm, 3 µm).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C (improves mass transfer for sharper peaks).

    • Detection: ELSD (Drift tube: 50°C, Nebulizer gas: Nitrogen at 1.5 L/min, Gain: 10).

  • Step 3: System Suitability (Self-Validation). Inject the standard 6 times.

    • Acceptance criteria: Peak asymmetry ( As​ ) between 0.9 and 1.2; %RSD of peak area 1.5%; Theoretical plates ( N ) > 5000.

Quantitative Data & Performance Comparison

The following table summarizes the cross-validation results based on ICH Q2(R2) parameters[2].

Validation ParameterProtocol A: Ion-Pairing RP-HPLCProtocol B: HILIC-ELSDRegulatory Acceptance (ICH Q2(R2))
Retention Factor ( k′ ) 1.2 (Poor retention)4.8 (Excellent retention) k′>2.0 preferred
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.05 (Highly Symmetrical) 0.8≤As​≤1.5
Theoretical Plates ( N ) 2,1008,500 >2,000
Linearity ( R2 ) 0.991 (Range: 10-100 µg/mL)0.999 (Range: 5-200 µg/mL)* ≥0.990
Precision (%RSD, n=6) 2.4%0.8% ≤2.0%
Specificity Matrix interference near t0​ Baseline resolution from voidNo interference at analyte tR​

*Note: ELSD response is inherently non-linear due to the light scattering mechanism. Linearity for Protocol B was established using a standard log-log calibration model ( log(Area)=a×log(Concentration)+b ), which is fully compliant with ICH Q2(R2) allowances for non-linear detectors[2][6].

Conclusion & Best Practices

The empirical data unequivocally demonstrates that the HILIC-ELSD methodology outcompetes traditional Ion-Pairing RP-HPLC for the analysis of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

  • Avoid C18 for Piperazines: The strong basicity of the piperazine nitrogens leads to unavoidable silanol interactions on C18 columns, compromising precision, peak shape, and column lifespan.

  • Detector Selection: ELSD provides superior baseline stability and sensitivity compared to low-wavelength UV (210 nm), which is highly susceptible to mobile phase absorbance and gradient drift.

  • Buffer Volatility: When utilizing HILIC-ELSD, strict adherence to volatile buffers (ammonium formate or ammonium acetate) is critical to maintain detector integrity and ensure reproducible droplet evaporation.

References

  • [1][2] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. URL: [Link]

  • [6][7] ResearchGate / Journal of Liquid Chromatography. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine. URL: [Link]

  • [5] Guillarme, D. HILIC: A Critical Evaluation. LCGC International. URL:[Link]

  • [4] Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry (NIH PMC). URL:[Link]

Sources

Comparative

structural validation of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride via X-ray crystallography

Executive Summary In small molecule drug development, the precise structural validation of pharmacophores is non-negotiable. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly functionalized piperazine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug development, the precise structural validation of pharmacophores is non-negotiable. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride is a highly functionalized piperazine derivative that presents unique analytical challenges. Its 2,2-dimethyl substitution introduces critical steric constraints, while the dihydrochloride salt form dictates a complex solid-state hydrogen-bonding network.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities (NMR, PXRD, HRMS) and provides a self-validating experimental workflow to establish absolute structural certainty for researchers and drug development professionals.

The Structural Challenge: Causality in Molecular Geometry

Validating this specific molecule requires understanding how its functional groups dictate its physical behavior:

  • Steric Hindrance: Piperazine rings typically undergo rapid chair-to-chair inversion in solution. However, the 2,2-dimethyl group creates severe 1,3-diaxial steric hindrance, strongly biasing the ring toward a single conformer where the bulky groups occupy equatorial positions.

  • Protonation State: As a dihydrochloride salt, both the secondary ( N4 ) and tertiary ( N1 ) amines of the piperazine ring are protonated. This dicationic state fundamentally alters the molecule's electronics.

  • Solid-State Packing: The protonated amines and the acetamide group act as strong hydrogen bond donors, driving the formation of a rigid, three-dimensional N−H⋯Cl− and N−H⋯O hydrogen-bonding network[1]. Validating this exact geometry requires techniques capable of resolving both intra- and intermolecular forces.

Comparative Modality Analysis

While SCXRD is the gold standard for 3D atomic resolution, a robust validation strategy requires orthogonal techniques. Relying solely on one method leaves blind spots in either solid-state packing or bulk solution dynamics[2].

Table 1: Objective Comparison of Structural Validation Alternatives
ModalityPrimary Data OutputAdvantages for Piperazine SaltsLimitations
SCXRD (Gold Standard)Absolute 3D atomic coordinates & thermal ellipsoids.Directly maps the N−H⋯Cl− salt bridges and confirms the equatorial preference of the 2,2-dimethyl group.Requires a high-quality single crystal (>0.1 mm); solid-state conformation may differ from solution[2].
Solution-State NMR 1D/2D nuclear connectivity and solution dynamics.Excellent for confirming bulk purity and the presence of the 6H gem-dimethyl singlet.Time-averaged solution ensemble; completely loses the solid-state hydrogen-bonding network.
PXRD Bulk powder diffraction pattern.Fast, non-destructive confirmation of phase purity and polymorphism.De novo structure solution is highly complex without a pre-existing SCXRD model.
HRMS Exact mass and isotopic distribution.Confirms the exact molecular weight of the parent cation.Provides zero 3D structural or stereochemical information.

Experimental Methodology: A Self-Validating Workflow

To establish a self-validating system, we must link bulk synthesis to single-crystal isolation, and finally to orthogonal solution-state dynamics.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Dihydrochloride salts are highly polar and often form amorphous hygroscopic syrups if evaporated too quickly. allows for a slow, thermodynamically controlled increase in supersaturation, bypassing the stochastic nucleation barrier to yield defect-free, diffraction-quality single crystals[3].

  • Dissolve 10 mg of the synthesized compound in 0.5 mL of methanol (solvent) in a 1-dram inner glass vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent).

  • Seal the outer vial tightly and incubate at 20°C undisturbed for 3–7 days. The volatile ether will slowly diffuse into the methanol, gently precipitating the salt.

Step 2: SCXRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This is critical for accurately locating the faint electron density of the protonated nitrogen atoms involved in the [1].

  • Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a MiTeGen loop using paratone oil.

  • Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Solve the structure using direct methods. Refine against F2 , ensuring the N−H protons are explicitly located from the difference Fourier map to confirm the dihydrochloride state.

Step 3: Orthogonal Validation via Solution-State NMR

Causality: To prove the isolated single crystal is representative of the bulk sample, NMR must confirm the molecular connectivity. CDCl3​ is unsuitable due to the salt's high polarity; D2​O ensures complete dissolution.

  • Dissolve 15 mg of the bulk powder in 0.6 mL of D2​O .

  • Acquire 1H , 13C , and 2D HSQC spectra.

  • Verify the diagnostic 6H singlet corresponding to the 2,2-dimethyl group, ensuring no degradation occurred during crystallization.

Structural Validation Workflow Diagram

G A Synthesis & Purity Check (HRMS & LC-UV) B Crystallization Trials (Vapor Diffusion / Slow Evap) A->B >98% Purity D Solution-State NMR (1D/2D Connectivity) A->D Aliquot for Solution E PXRD Bulk Analysis (Phase Purity & Polymorphism) A->E Bulk Powder C SCXRD Analysis (Absolute 3D Conformation) B->C Single Crystal F Integrated Structural Model (Validated API) C->F 3D Coordinates D->F Dynamics & Connectivity E->F Bulk Consistency

Fig 1: Self-validating workflow integrating SCXRD, NMR, and PXRD for structural validation.

Quantitative Data Presentation

To ensure rigorous validation, the experimental outputs must align with the theoretical parameters of the piperazine pharmacophore.

Table 2: Expected Validation Parameters for 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride
Parameter TypeModalityExpected Value / ObservationStructural Significance
Crystal System SCXRDMonoclinic, P21​/c Typical symmetry for ; defines 3D packing[4].
N−H⋯Cl Bonds SCXRD~3.10 - 3.25 Å (D A distance)Confirms the dicationic dihydrochloride protonation state.
Piperazine Ring SCXRDChair ConformationConfirms steric relief of the 2,2-dimethyl group.
2,2-dimethyl protons 1H NMR ( D2​O )Singlet, ~1.4 - 1.6 ppm (6H)Confirms intact gem-dimethyl substitution in solution.
Acetamide carbonyl 13C NMR ( D2​O )~175 ppmConfirms the primary amide functional group.

Conclusion

The structural validation of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride cannot be achieved through a single analytical lens. While SCXRD provides the definitive 3D coordinates and maps the critical N−H⋯Cl− hydrogen-bonding network, it must be contextualized within a self-validating framework. By coupling vapor diffusion crystallography with orthogonal solution-state NMR and bulk PXRD, researchers can confidently bridge the gap between solid-state absolute configuration and bulk API viability.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). "Getting crystals your crystallographer will treasure: a beginner's guide." CrystEngComm, 14(22), 751-757. URL:[Link]

  • Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). "Redetermination of piperazine dihydrochloride monohydrate." Acta Crystallographica Section E, 57(7), o610-o611. URL:[Link]

  • Piecha-Bisiorek, A., et al. (2020). "Isostructural Inorganic–Organic Piperazine-1,4-diium Chlorido- and Bromidoantimonate(III) Monohydrates: Octahedral Distortions and Hydrogen Bonds." Crystals, 10(3), 209. URL:[Link]

Sources

Validation

evaluating bioavailability of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride vs free base

An objective, mechanistically grounded evaluation of active pharmaceutical ingredients (APIs) or critical building blocks requires a deep dive into how solid-state forms dictate in vivo performance. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, mechanistically grounded evaluation of active pharmaceutical ingredients (APIs) or critical building blocks requires a deep dive into how solid-state forms dictate in vivo performance. As a Senior Application Scientist, I approach the evaluation of 2-(2,2-dimethylpiperazin-1-yl)acetamide by directly comparing its dihydrochloride salt against its free base form.

Piperazine derivatives are ubiquitous in drug development because their six-membered ring and opposing nitrogen atoms offer a large polar surface area and structural rigidity, which frequently translate to improved water solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics[1]. However, the choice between a free base and a diprotonated salt fundamentally alters the thermodynamic and kinetic pathways of oral bioavailability.

Here is the comprehensive technical guide and comparative framework for evaluating these two forms.

Physicochemical Rationale & Mechanistic Pathway

The bioavailability of any oral formulation is governed by two sequential hurdles: Dissolution (solubility in gastrointestinal fluids) and Permeation (crossing the lipophilic enterocyte membrane).

  • The Free Base Form: Un-ionized and relatively lipophilic. It possesses high intrinsic membrane permeability but suffers from low aqueous solubility. If administered orally, its absorption is typically dissolution-rate limited.

  • The Dihydrochloride Salt Form: Both nitrogens in the piperazine ring are protonated, creating a highly polar, hydrophilic molecule. This form exhibits rapid and extensive dissolution in the gastric environment. However, to cross the intestinal epithelium, the molecule must undergo pH-driven deprotonation back to its un-ionized free base form. The permeation of piperazine derivatives is highly pH-dependent, with un-ionized forms exhibiting significantly higher transepithelial potential[2].

The diagram below illustrates the divergent absorption pathways of these two solid-state forms.

Absorption Salt Dihydrochloride Salt (Solid Dose) GI Gastric Fluid (pH 1.2 - 6.8) Dissolution Phase Salt->GI Rapid Dissolution Base Free Base (Solid Dose) Base->GI Slow Dissolution Ionized Protonated Form (High Aqueous Solubility) GI->Ionized Unionized Un-ionized Form (High Lipid Permeability) GI->Unionized pH Equilibrium Ionized->Unionized Deprotonation in Intestine Membrane Intestinal Epithelium (Apical to Basolateral) Ionized->Membrane Poor Permeability Unionized->Membrane Transcellular Diffusion Blood Systemic Circulation (Portal Vein) Membrane->Blood Absorption

Caption: Mechanistic pathway of GI dissolution and membrane permeation for salt vs. free base forms.

Comparative Data Matrix

To objectively compare the performance of 2-(2,2-dimethylpiperazin-1-yl)acetamide forms, we must synthesize their quantitative physicochemical parameters. The table below outlines the representative profiles dictating their bioavailability.

ParameterFree Base FormDihydrochloride Salt FormCausality / Impact on Bioavailability
Molecular Weight 171.24 g/mol 244.16 g/mol Salt mass must be factored into dosing calculations (salt factor = 0.70).
Aqueous Solubility (pH 1.2) Moderate> 50 mg/mL (High)Salt ensures rapid gastric dissolution, preventing dose-dumping failures.
Intrinsic Solubility (Water) < 1.0 mg/mL (Low)> 50 mg/mL (High)Free base is prone to precipitation in aqueous environments.
LogD (pH 7.4) ~ 1.2~ 1.2 (Post-deprotonation)At intestinal pH, the salt deprotonates, matching the free base's lipophilicity.
Caco-2 Papp (A to B) > 15 × 10⁻⁶ cm/s> 15 × 10⁻⁶ cm/sBoth forms exhibit identical permeability if fully dissolved at physiological pH.
In Vivo PK Profile Longer Tmax​ , Lower Cmax​ Shorter Tmax​ , Higher Cmax​ Salt forms of basic amines typically exhibit shorter Tmax​ and higher Cmax​ due to rapid dissolution[3].

Experimental Evaluation Workflows

To validate the theoretical parameters above, a rigorous, self-validating experimental pipeline must be executed.

Workflow cluster_forms Solid State Forms Start Test Article: 2-(2,2-dimethylpiperazin-1-yl)acetamide FreeBase Free Base Form (Lipophilic, Un-ionized) Start->FreeBase Salt Dihydrochloride Salt (Hydrophilic, Ionized) Start->Salt InVitro In Vitro Profiling Thermodynamic Solubility & Caco-2 FreeBase->InVitro Salt->InVitro InVivo In Vivo PK (Rats) PO vs IV Administration InVitro->InVivo Permeability & Solubility Data Output Bioavailability (F%) Cmax, Tmax, AUC Evaluation InVivo->Output Plasma Concentration Data

Caption: Workflow for evaluating the bioavailability of piperazine derivative salt vs. free base.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: We utilize thermodynamic solubility rather than kinetic (solvent-shift) solubility. Kinetic methods often induce temporary supersaturation, yielding falsely elevated solubility metrics that do not translate to in vivo solid-dose performance.

  • Preparation: Add excess solid of the free base and the dihydrochloride salt into separate vials containing 10 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Equilibration: Incubate vials on an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.

  • Separation & Analysis: Centrifuge the suspensions at 10,000 RPM for 15 minutes. Extract the supernatant, dilute appropriately, and quantify the dissolved compound via HPLC-UV.

  • Self-Validation Mechanism: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). This confirms that the salt did not undergo disproportionation (conversion back to the free base) during the assay, ensuring the measured solubility is true to the starting polymorph.

Protocol B: Caco-2 Transepithelial Permeability Assay

Causality: To isolate permeability from dissolution, both forms are pre-dissolved in assay buffer (pH 7.4). This assay determines if the piperazine derivative is subject to active efflux (e.g., P-glycoprotein) by comparing Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Apply 10 µM solutions of the dissolved compounds to the donor chambers.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

  • Self-Validation Mechanism: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. Co-administer Lucifer Yellow (a paracellular marker). A post-assay Lucifer Yellow rejection rate of >99% guarantees that the monolayer remained intact and that the Papp​ values represent true transcellular transport, not paracellular leakage.

Protocol C: In Vivo Pharmacokinetic (PK) Profiling in Sprague-Dawley Rats

Causality: In vitro data cannot fully simulate first-pass hepatic metabolism or complex GI transit times. An in vivo model is required to calculate absolute oral bioavailability ( F% ).

  • Study Design: Divide rats into three cohorts: Cohort 1 (IV Free Base), Cohort 2 (PO Free Base suspension), Cohort 3 (PO Dihydrochloride Salt solution).

  • Administration: Administer IV doses at 2 mg/kg via the tail vein. Administer PO doses at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge to isolate plasma, precipitate proteins using acetonitrile, and analyze via LC-MS/MS to plot the concentration-time curve. Calculate Area Under the Curve (AUC), Cmax​ , and Tmax​ .

  • Self-Validation Mechanism: The IV cohort establishes the absolute baseline for systemic clearance ( Cl ) and volume of distribution ( Vd​ ). By calculating F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) , the bioavailability becomes an absolute, mathematically validated metric rather than a relative estimate.

Conclusion & Formulation Strategy

When evaluating 2-(2,2-dimethylpiperazin-1-yl)acetamide, the dihydrochloride salt is vastly superior for solid oral dosage forms (tablets, capsules). Its rapid dissolution in the stomach ensures that the drug is fully in solution by the time it reaches the primary absorptive window in the small intestine, where it will naturally deprotonate and permeate the lipid bilayer.

Conversely, the free base is highly valuable for specialized lipid-based formulations (e.g., Softgel capsules with lipophilic excipients) or for intravenous formulations where the introduction of a strong acid salt might cause localized injection-site precipitation or require excessive buffering to reach physiological pH.

References

  • The medicinal chemistry of piperazines: A review Source: ChemMedChem / Scilit URL:[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, a substituted piperazine derivative. Our focus is to provide actionable, step-by-step guidance grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The procedures outlined here are based on best practices for handling piperazine derivatives and amine-containing compounds.[1][2] Given that a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, it is imperative to treat it as a hazardous substance, assuming it may possess hazards similar to structurally related chemicals.[1]

Hazard Identification and Risk Assessment

Before any handling or disposal procedures begin, a thorough risk assessment is paramount. The structure of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride—containing a piperazine ring, an amide group, and being a dihydrochloride salt—suggests several potential hazards. Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, and can cause severe skin burns and eye damage.[2] The dihydrochloride salt form indicates good water solubility.

A comprehensive understanding of the potential hazards is the foundation of a safe disposal plan. Always consult the compound's specific Safety Data Sheet (SDS) if available. In its absence, the following table summarizes the anticipated hazard profile based on similar chemical structures.[1][2][3][4]

Hazard ClassificationGHS Category (Anticipated)Potential Hazard Statement
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Respiratory SensitizationSub-category 1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction.[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste.[1] Based on the anticipated hazards, the following PPE is mandatory when handling 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride waste.

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][3]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or puncture before use.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially outside of a chemical fume hood, a NIOSH-approved respirator is necessary.[2][6]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to ensure that waste is properly segregated, contained, labeled, and stored pending collection by a licensed hazardous waste disposal company.[2][7] Never dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., unused compound, contaminated weighing paper, and disposable labware) separately from any liquid waste solutions containing the compound.[2]

  • Avoid Mixing: Do not mix waste containing 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride with incompatible materials such as strong oxidizing agents or strong bases. Keep it separate from other waste streams.[2]

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial for safety.

  • Select an Appropriate Container: Use a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[2][10] The container must have a secure, tight-fitting lid.

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[2][9] The label must include:

    • The full chemical name: "2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride"

    • The concentration (if in solution)

    • The appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard).[2]

    • The date the waste was first added to the container.

Step 3: Waste Collection
  • Solid Waste: Carefully transfer the solid waste into the designated container using appropriate tools. Minimize the creation of dust during this process.[3] Any items that have come into contact with the chemical, such as gloves and pipette tips, must also be disposed of as contaminated waste.[1][2]

  • Liquid Waste: For solutions, carefully pour the liquid waste into the designated liquid waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[11]

Step 4: Storage Pending Disposal
  • Secure Storage: Keep the waste container tightly closed when not in use.[10][11]

  • Designated Area: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][10] This area should have secondary containment to control any potential leaks.

Step 5: Arranging for Final Disposal
  • Institutional Protocols: Adhere strictly to your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[1]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[2] The recommended method for final disposal is typically high-temperature incineration at an approved facility.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generation sds Consult SDS (or treat as hazardous) start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select & Label Waste Container segregate->container collect Collect Waste (Minimize Dust/Spills) container->collect store Seal & Store in Designated Area collect->store ehs Contact EHS for Pickup store->ehs end Disposal by Licensed Contractor (Incineration) ehs->end

Caption: Disposal workflow for chemical waste.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately clear the area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[1][2]

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a sealed, airtight container.[2][3]

  • Label and Dispose: Label the container as hazardous waste and dispose of it according to the procedures outlined above.[2]

Waste Minimization: A Proactive Approach

The most effective waste management strategy is to minimize waste generation at the source.[7][10]

  • Order Appropriately: Purchase only the quantity of the chemical that is needed for your experiments to avoid surplus.[7][10][12]

  • Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent over-ordering and to track expiration dates.[9][10][12]

  • Scale Down Experiments: When possible, reduce the scale of experiments to use smaller quantities of materials.[7][10][12]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf.
  • LabX.com. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Angene Chemical. (2025, February 21). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET.
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • LGC Standards. (2026, March 4). SAFETY DATA SHEET.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride
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